molecular formula C12H27N B1627286 Dodecan-1-(15N)amine CAS No. 204451-52-5

Dodecan-1-(15N)amine

Cat. No.: B1627286
CAS No.: 204451-52-5
M. Wt: 186.34 g/mol
InChI Key: JRBPAEWTRLWTQC-KCKQSJSWSA-N
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Description

Dodecan-1-(15N)amine is a useful research compound. Its molecular formula is C12H27N and its molecular weight is 186.34 g/mol. The purity is usually 95%.
The exact mass of the compound Dodecan-1-(15N)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dodecan-1-(15N)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecan-1-(15N)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecan-1-(15N)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3/i13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBPAEWTRLWTQC-KCKQSJSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584341
Record name Dodecan-1-(~15~N)amine
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Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

204451-52-5
Record name Dodecan-1-(~15~N)amine
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Record name 204451-52-5
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of ¹⁵N-Labeled Dodecylamine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of ¹⁵N-Labeled Dodecylamine

Stable isotope labeling is a powerful tool in modern scientific research, enabling the elucidation of metabolic pathways, reaction mechanisms, and the quantification of molecules in complex matrices.[1] Nitrogen-15 (¹⁵N), a stable, non-radioactive isotope, is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to its distinct magnetic properties and mass difference compared to the naturally abundant ¹⁴N.[2][3]

Dodecylamine, a twelve-carbon primary aliphatic amine, and its derivatives are widely utilized in various fields, including as surfactants, corrosion inhibitors, and as precursors in the synthesis of pharmaceuticals and agrochemicals.[4] The incorporation of a ¹⁵N label into dodecylamine provides a unique probe to trace its fate in biological systems, understand its interactions with other molecules, and as an internal standard for quantitative analysis. This guide provides an in-depth exploration of the primary synthetic pathways for preparing ¹⁵N-labeled dodecylamine, offering insights into the rationale behind methodological choices and detailed experimental protocols.

Strategic Approaches to ¹⁵N-Labeling of Dodecylamine

The synthesis of ¹⁵N-dodecylamine can be approached through several established methodologies. The choice of a particular pathway often depends on the availability of starting materials, desired isotopic purity, scalability, and the specific research application. This guide will focus on five principal strategies:

  • Reductive Amination of Dodecanal: A direct and atom-economical approach.

  • Gabriel Synthesis from Dodecyl Halide: A classic and reliable method for primary amine synthesis.

  • Reduction of ¹⁵N-Dodecanamide: A straightforward conversion of an amide to an amine.

  • Hofmann Rearrangement of ¹⁵N-Tridecanamide: A method that produces an amine with one less carbon than the starting amide.

  • Curtius Rearrangement of ¹⁵N-Tridecanoyl Azide: A versatile rearrangement that also yields an amine with one less carbon.

Pathway 1: Reductive Amination of Dodecanal

Reductive amination is a highly efficient one-pot reaction that converts a carbonyl group to an amine.[5] This method is attractive for its directness and the potential for high yields. The reaction proceeds through the formation of an intermediate imine from the reaction of dodecanal with a ¹⁵N-ammonia source, which is then reduced in situ to the desired primary amine.

Causality of Experimental Choices

The key to a successful reductive amination for a primary amine is to minimize the formation of secondary and tertiary amine byproducts. This is typically achieved by using a large excess of the ammonia source, which statistically favors the reaction of the imine with the reducing agent over reaction with another molecule of the aldehyde. The choice of reducing agent is also critical; sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less reactive towards the starting aldehyde and more selective for the protonated imine intermediate.[5]

Experimental Protocol

Materials:

  • Dodecanal

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M in diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve dodecanal (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Add a solution of ¹⁵N-ammonium chloride (1.5 eq) in methanol.

  • To this mixture, add sodium cyanoborohydride (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ¹⁵N-dodecylamine.

  • For purification, the crude amine can be distilled under reduced pressure or converted to its hydrochloride salt by the addition of 1 M HCl in diethyl ether, followed by recrystallization.

Reductive_Amination Dodecanal Dodecanal Imine Intermediate Imine Dodecanal->Imine + ¹⁵NH₃ NH4Cl ¹⁵NH₄Cl NH4Cl->Imine Dodecylamine ¹⁵N-Dodecylamine Imine->Dodecylamine + [H] NaBH3CN NaBH₃CN NaBH3CN->Dodecylamine

Caption: Reductive amination of dodecanal to ¹⁵N-dodecylamine.

Pathway 2: Gabriel Synthesis from Dodecyl Halide

The Gabriel synthesis is a classic and robust method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues common with direct ammonolysis.[6][7] The method utilizes the phthalimide anion as an ammonia surrogate.

Causality of Experimental Choices

The first step involves the Sₙ2 reaction of ¹⁵N-potassium phthalimide with a dodecyl halide (bromide or iodide are preferred for their better leaving group ability compared to chloride). The subsequent cleavage of the N-dodecylphthalimide is the critical step. While acidic or basic hydrolysis can be used, hydrazinolysis is often the method of choice as it proceeds under milder conditions and the phthalhydrazide byproduct is often easily removed by filtration.[6]

Experimental Protocol

Materials:

  • ¹⁵N-Potassium phthalimide

  • 1-Bromododecane

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10% w/v)

  • Diethyl ether

Procedure:

  • To a solution of ¹⁵N-potassium phthalimide (1.1 eq) in anhydrous DMF, add 1-bromododecane (1.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 10% NaOH solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give crude ¹⁵N-dodecylphthalimide.

  • Dissolve the crude product in ethanol and add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 4-6 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate and wash with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Treat the residue with 10% NaOH solution until basic and extract with diethyl ether (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford ¹⁵N-dodecylamine. Further purification can be achieved by distillation.

Gabriel_Synthesis Phthalimide ¹⁵N-Potassium Phthalimide N_Dodecylphthalimide ¹⁵N-Dodecylphthalimide Phthalimide->N_Dodecylphthalimide + Sₙ2 Dodecyl_Bromide 1-Bromododecane Dodecyl_Bromide->N_Dodecylphthalimide Dodecylamine ¹⁵N-Dodecylamine N_Dodecylphthalimide->Dodecylamine + Hydrazinolysis Hydrazine Hydrazine Hydrazine->Dodecylamine

Caption: Gabriel synthesis of ¹⁵N-dodecylamine.

Pathway 3: Reduction of ¹⁵N-Dodecanamide

The reduction of amides to amines is a fundamental transformation in organic synthesis.[8] This pathway is straightforward, provided that the ¹⁵N-labeled dodecanamide is accessible.

Causality of Experimental Choices

Amides are relatively stable functional groups and require a strong reducing agent for their conversion to amines. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose.[8][9] The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure involves the careful quenching of excess hydride and the hydrolysis of the resulting aluminum complexes.

Experimental Protocol

Materials:

  • ¹⁵N-Dodecanamide (can be prepared from dodecanoyl chloride and ¹⁵N-ammonia)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or a sequential addition of water and NaOH solution (Fieser workup)

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve ¹⁵N-dodecanamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, reflux the reaction mixture for 4-8 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential and slow addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF and diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give ¹⁵N-dodecylamine.

  • The product can be purified by distillation under reduced pressure.

Amide_Reduction Dodecanamide ¹⁵N-Dodecanamide Dodecylamine ¹⁵N-Dodecylamine Dodecanamide->Dodecylamine Reduction LiAlH4 LiAlH₄ LiAlH4->Dodecylamine

Caption: Reduction of ¹⁵N-dodecanamide to ¹⁵N-dodecylamine.

Pathway 4: Hofmann Rearrangement of ¹⁵N-Tridecanamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[10] To synthesize ¹⁵N-dodecylamine, the starting material would be ¹⁵N-tridecanamide.

Causality of Experimental Choices

The reaction proceeds via an isocyanate intermediate, which is formed by the migration of the alkyl group from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of a bromide ion from an N-bromoamide intermediate.[10][11] The isocyanate is then hydrolyzed to the amine. The use of bromine and a strong base like sodium hydroxide are the traditional conditions for this reaction.

Experimental Protocol

Materials:

  • ¹⁵N-Tridecanamide

  • Bromine

  • Sodium hydroxide

  • Dioxane or water

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

  • Add a solution of ¹⁵N-tridecanamide (1.0 eq) in a minimal amount of dioxane or as a fine powder to the hypobromite solution.

  • Warm the reaction mixture to 50-70 °C and stir for 1-2 hours.

  • Monitor the reaction for the cessation of gas evolution (CO₂).

  • Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the resulting ¹⁵N-dodecylamine by distillation.

Hofmann_Rearrangement Tridecanamide ¹⁵N-Tridecanamide Isocyanate Dodecyl Isocyanate-¹⁵N Tridecanamide->Isocyanate Rearrangement Br2_NaOH Br₂, NaOH Br2_NaOH->Isocyanate Dodecylamine ¹⁵N-Dodecylamine Isocyanate->Dodecylamine Hydrolysis H2O H₂O H2O->Dodecylamine

Caption: Hofmann rearrangement for the synthesis of ¹⁵N-dodecylamine.

Pathway 5: Curtius Rearrangement of ¹⁵N-Tridecanoyl Azide

Similar to the Hofmann rearrangement, the Curtius rearrangement converts a carboxylic acid derivative into an amine with one less carbon atom via an isocyanate intermediate.[12][13] This method is often milder than the Hofmann rearrangement and is tolerant of a wider range of functional groups.

Causality of Experimental Choices

The key intermediate is a ¹⁵N-tridecanoyl azide, which can be prepared from the corresponding acyl chloride and a ¹⁵N-azide source, or more conveniently in a one-pot procedure from the carboxylic acid using diphenylphosphoryl azide (DPPA).[14] The acyl azide then undergoes thermal or photochemical rearrangement to the isocyanate, which is subsequently hydrolyzed to the amine.

Experimental Protocol

Materials:

  • Tridecanoic acid

  • Diphenylphosphoryl azide (DPPA) with ¹⁵N-azide (prepared from NaN¹⁵N₃) or use of a ¹⁵N-labeled carboxylic acid precursor.

  • Triethylamine

  • tert-Butanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane

Procedure:

  • To a solution of tridecanoic acid (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent like toluene or THF, add ¹⁵N-diphenylphosphoryl azide (1.1 eq).

  • Heat the mixture to reflux for 2-4 hours. The acyl azide is formed in situ and rearranges to the isocyanate.

  • To trap the isocyanate, add tert-butanol (2.0 eq) and continue to reflux for another 2-4 hours to form the Boc-protected amine.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and dry the organic layer.

  • Concentrate the solution and purify the Boc-protected ¹⁵N-dodecylamine by column chromatography.

  • To deprotect, dissolve the Boc-protected amine in dichloromethane and add an excess of trifluoroacetic acid.

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure.

  • Neutralize the residue with a base (e.g., NaOH solution) and extract the free amine with diethyl ether.

  • Dry the organic layer and concentrate to obtain ¹⁵N-dodecylamine.

Curtius_Rearrangement Tridecanoyl_Azide ¹⁵N-Tridecanoyl Azide Isocyanate Dodecyl Isocyanate-¹⁵N Tridecanoyl_Azide->Isocyanate Rearrangement Heat Δ Heat->Isocyanate Dodecylamine ¹⁵N-Dodecylamine Isocyanate->Dodecylamine Hydrolysis H2O H₂O H2O->Dodecylamine

Caption: Curtius rearrangement for the synthesis of ¹⁵N-dodecylamine.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialKey ReagentsTypical YieldIsotopic PurityAdvantagesDisadvantages
Reductive Amination Dodecanal¹⁵NH₄Cl, NaBH₃CNGood to ExcellentHighOne-pot, atom-economicalPotential for over-alkylation, requires careful control
Gabriel Synthesis 1-Bromododecane¹⁵N-Potassium phthalimide, HydrazineGoodHighAvoids over-alkylation, reliableMulti-step, harsh conditions for hydrolysis
Amide Reduction ¹⁵N-DodecanamideLiAlH₄Very GoodHighHigh yielding, straightforwardRequires strong, hazardous reducing agent, anhydrous conditions
Hofmann Rearrangement ¹⁵N-TridecanamideBr₂, NaOHModerate to GoodHighUtilizes readily available amidesLoss of one carbon atom, harsh basic conditions
Curtius Rearrangement Tridecanoic acid¹⁵N-DPPAGoodHighMilder than Hofmann, good functional group toleranceLoss of one carbon atom, use of azides can be hazardous

Characterization and Quality Control: A Self-Validating System

The successful synthesis of ¹⁵N-dodecylamine must be validated by rigorous analytical techniques to confirm its identity, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of ¹⁵N-dodecylamine will be very similar to that of its unlabeled counterpart. However, the protons on the carbon adjacent to the nitrogen will exhibit coupling to the ¹⁵N nucleus, resulting in a splitting of the signal into a doublet (¹J(¹⁵N-¹H)). The integration of the signals will confirm the presence of the dodecyl chain.[15]

  • ¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the dodecyl chain. The carbon directly bonded to the ¹⁵N atom will appear as a doublet due to ¹J(¹⁵N-¹³C) coupling.

  • ¹⁵N NMR: This is the most direct method to confirm the incorporation of the ¹⁵N label.[2][16] A single resonance will be observed in the ¹⁵N NMR spectrum, and its chemical shift will be characteristic of a primary aliphatic amine. The isotopic purity can be estimated by comparing the signal intensity to that of any residual ¹⁴N signal, although this is often difficult due to the low sensitivity of ¹⁵N NMR.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and isotopic enrichment of the synthesized compound.

  • Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) for ¹⁵N-dodecylamine will be observed at m/z 186, which is one mass unit higher than that of unlabeled dodecylamine (m/z 185).[15][17] The fragmentation pattern will be similar to the unlabeled compound, with the key difference being the mass of the nitrogen-containing fragments.

  • Electrospray Ionization (ESI-MS): In the positive ion mode, the protonated molecule ([M+H]⁺) will be observed at m/z 187.

  • Isotopic Purity Determination: The isotopic purity can be accurately determined by analyzing the ratio of the peak intensities of the labeled ([M]⁺ or [M+H]⁺) and unlabeled species in the mass spectrum.

Conclusion

The synthesis of ¹⁵N-labeled dodecylamine can be successfully achieved through a variety of established synthetic routes. The choice of the optimal pathway depends on a careful consideration of factors such as starting material availability, desired scale, and the specific requirements of the intended application. Reductive amination and Gabriel synthesis offer direct routes to the target molecule, while amide reduction provides a high-yielding alternative if the labeled amide is accessible. The Hofmann and Curtius rearrangements represent viable, albeit less direct, approaches that involve a carbon chain shortening. Rigorous characterization by NMR and MS is essential to validate the successful incorporation of the ¹⁵N label and to ensure the purity of the final product, thereby providing researchers and drug development professionals with a reliable and well-characterized tool for their studies.

References

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  • Royal Society of Chemistry. 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst. [Link]

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  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

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  • National Institutes of Health. Synthesis of [15N]-Cholamine Bromide Hydrobromide. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • eScholarship, University of California. 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. [Link]

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  • Chemistry Steps. The Hofmann Rearrangement. [Link]

  • ScienceDirect. Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. [Link]

  • Semantic Scholar. Synthesis of 15N and 13C selectively labeled anandamide. [Link]

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Sources

A Technical Guide to the Physical and Spectroscopic Characteristics of Dodecan-1-(15N)amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical, biological, and pharmaceutical research. Dodecan-1-(¹⁵N)amine, a stable isotope-labeled (SIL) analog of Dodecan-1-amine (also known as dodecylamine or laurylamine), provides a unique molecular probe for a variety of applications, including as an internal standard in quantitative mass spectrometry and for mechanistic studies in drug metabolism. This guide provides an in-depth examination of the core physical and spectroscopic characteristics of Dodecan-1-(¹⁵N)amine, offering both foundational data and the experimental rationale for its characterization. The focus is on providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Introduction: The Significance of Isotopic Labeling

Dodecan-1-amine is a primary aliphatic amine with a 12-carbon chain, utilized in chemical synthesis and as a surfactant.[1] The introduction of a stable, heavier isotope of nitrogen, ¹⁵N, in place of the naturally abundant ¹⁴N, creates Dodecan-1-(¹⁵N)amine. This substitution, while seemingly minor, imparts distinct and measurable properties to the molecule without significantly altering its chemical reactivity or bulk physical properties. The primary value of this isotopic label lies in its ability to be distinguished from its unlabeled counterpart by mass- and spin-sensitive analytical techniques.[2] This distinction is crucial in pharmacokinetic studies, metabolic fate analysis, and for creating high-fidelity internal standards for bioanalytical assays, where precise quantification is paramount.

Core Physical Properties: A Comparative Analysis

The substitution of a single ¹⁴N atom with a ¹⁵N atom results in a mass increase of approximately one atomic mass unit. This subtle change has a negligible effect on the macroscopic physical properties of the compound, such as melting point, boiling point, and density. These properties are primarily governed by intermolecular forces (e.g., hydrogen bonding, van der Waals forces) and molecular packing, which are not significantly influenced by the isotopic substitution.

The most direct and defining physical change is the increase in molecular weight.

Table 1: Comparative Physical Properties of Dodecan-1-amine and Dodecan-1-(¹⁵N)amine

PropertyDodecan-1-amine (Unlabeled)Dodecan-1-(¹⁵N)amine (Labeled)Data Source(s)
Chemical Formula C₁₂H₂₇NC₁₂H₂₇¹⁵N[1][3]
Molecular Weight 185.35 g/mol 186.34 g/mol [3][4][5]
Appearance White crystalline powder or yellow liquidSolid[1][3]
Melting Point 27-29 °C27-29 °C[3]
Boiling Point 247-249 °C247-249 °C[3]
Density ~0.806 g/mL at 25 °C~0.810 g/mL[3]
Solubility Insoluble in water; soluble in ethanol, ether, chloroform.Not explicitly stated, but expected to be identical to unlabeled.[4]

Spectroscopic Fingerprints: The Impact of the ¹⁵N Isotope

While the bulk physical properties remain largely unchanged, the spectroscopic characteristics of Dodecan-1-(¹⁵N)amine are distinct. These differences are the very reason for its utility in advanced research.

Mass Spectrometry

The most fundamental spectroscopic consequence of ¹⁵N labeling is the mass shift. In a mass spectrum, the molecular ion ([M+H]⁺ in positive ion mode) for Dodecan-1-(¹⁵N)amine will appear at a mass-to-charge ratio (m/z) that is one unit higher than that of the unlabeled compound. This predictable mass shift is the cornerstone of its use as an internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁵N nucleus possesses a nuclear spin (I = 1/2), making it NMR-active.[6] This contrasts with the more abundant ¹⁴N, which has a nuclear spin of I = 1 and a quadrupole moment that often leads to broad, poorly resolved signals.

  • ¹⁵N NMR: Direct detection in ¹⁵N NMR spectroscopy will show a signal whose chemical shift provides information about the electronic environment of the nitrogen atom.[7] This technique is a powerful tool for confirming the site of labeling and studying interactions at the amine group.

  • ¹H and ¹³C NMR: The presence of the ¹⁵N isotope induces observable spin-spin coupling to adjacent protons and carbons. In the ¹H NMR spectrum, the protons on the carbon adjacent to the amine (the α-carbon) will appear as a doublet due to coupling with ¹⁵N. Similarly, in the ¹³C NMR spectrum, the α-carbon will exhibit a C-¹⁵N coupling constant. These coupling patterns provide definitive proof of isotopic incorporation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds. The frequency of a bond vibration is dependent on the masses of the atoms involved. According to Hooke's Law for a simple diatomic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. By replacing ¹⁴N with the heavier ¹⁵N, the reduced mass of the N-H and C-N bonds increases, resulting in a predictable shift to lower wavenumbers (lower frequency) for the corresponding stretching and bending vibrations. This isotopic shift in the IR spectrum serves as another method for confirming the presence of the ¹⁵N label.[8]

Experimental Protocols for Characterization

To ensure the identity, purity, and isotopic enrichment of Dodecan-1-(¹⁵N)amine, a systematic analytical approach is required. The following protocols describe validated workflows for its characterization.

Workflow for Identity and Purity Confirmation

The primary workflow involves using High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and ¹⁵N incorporation, followed by NMR to verify the molecular structure and the position of the label.

G cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 NMR Analysis prep Dissolve sample in appropriate solvent (e.g., Methanol/Water) inject Inject into LC-HRMS (e.g., ESI+) prep->inject acquire Acquire Full Scan MS Data inject->acquire analyze_ms Extract ion chromatogram for M+H of labeled and unlabeled species acquire->analyze_ms confirm_mass Confirm accurate mass (within 5 ppm) and isotopic enrichment analyze_ms->confirm_mass prep_nmr Prepare concentrated sample in deuterated solvent (e.g., CDCl3) acquire_nmr Acquire ¹H, ¹³C, and ¹⁵N NMR spectra prep_nmr->acquire_nmr analyze_nmr Analyze spectra for expected shifts and ¹⁵N coupling patterns acquire_nmr->analyze_nmr

Caption: Workflow for HRMS and NMR characterization.

Step-by-Step Protocol: HRMS Analysis

Objective: To confirm the exact mass of Dodecan-1-(¹⁵N)amine and determine its isotopic purity.

  • Sample Preparation: Prepare a stock solution of Dodecan-1-(¹⁵N)amine at 1 mg/mL in methanol. From this, prepare a working solution at 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures protonation of the amine for efficient ionization in positive mode.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.

  • LC Method (Optional, for purity): A short isocratic flow can be used for direct infusion, or a simple C18 column gradient can be used to assess for impurities.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Mode: Full Scan (e.g., m/z 100-500).

    • Resolution: >60,000 FWHM.

    • Capillary Voltage: ~3.5 kV.

  • Data Analysis:

    • Mass Confirmation: Extract the spectrum and locate the monoisotopic peak for the protonated molecule, [M+H]⁺. The theoretical exact mass for [C₁₂H₂₈¹⁵N]⁺ is 187.2251. The measured mass should be within 5 ppm of this value.

    • Isotopic Purity: Compare the peak intensity of the labeled compound (m/z ~187.23) with the residual unlabeled compound (m/z ~186.23). Isotopic purity is typically reported as atom % ¹⁵N.[3]

Step-by-Step Protocol: ¹⁵N NMR Spectroscopy

Objective: To unequivocally confirm the presence and location of the ¹⁵N label through direct detection and observation of coupling constants.

  • Sample Preparation: Dissolve approximately 10-20 mg of Dodecan-1-(¹⁵N)amine in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband or multinuclear probe tuned to the ¹⁵N frequency.

  • Acquisition Parameters:

    • Experiment: A proton-decoupled ¹⁵N experiment is standard for observing a singlet for the ¹⁵N nucleus. A proton-coupled experiment can also be run to observe ¹J(¹⁵N,H) coupling.

    • Referencing: Use a secondary reference standard, such as nitromethane (external or by using the spectrometer's unified scale).

    • Relaxation: ¹⁵N can have long relaxation times; using a relaxation agent or adjusting the pulse sequence may be necessary to reduce acquisition time.

  • Data Analysis:

    • Confirm the presence of a signal in the ¹⁵N spectrum at the chemical shift expected for a primary aliphatic amine.[6]

    • In the ¹H and ¹³C spectra, analyze the signals for the α-CH₂ group to identify the characteristic splitting patterns caused by coupling to the ¹⁵N nucleus.

Conclusion

Dodecan-1-(¹⁵N)amine is a chemically simple but analytically powerful molecule. Its physical properties are nearly identical to its unlabeled form, allowing it to serve as a perfect surrogate in biological and chemical systems. However, its distinct spectroscopic characteristics—a unit mass shift in mass spectrometry and unique signatures in NMR and IR spectroscopy—provide the means for its unambiguous detection and quantification. The experimental workflows detailed in this guide provide a robust framework for the verification and application of this essential research tool, ensuring data integrity for scientists in drug development and beyond.

References

  • PubChem. (n.d.). Dodecylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DODECYL AMINE. Retrieved from [Link]

  • PubChem. (n.d.). Dodecanoic acid-dodecan-1-amine(1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Perinu, C., et al. (2014). Application of 15N-NMR Spectroscopy to Analysis of Amine Based CO2 Capture Solvents. Energy Procedia. Retrieved from [Link]

  • Perrin, C. L., & Ohta, B. K. (2005). Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. Journal of the American Chemical Society. Retrieved from [Link]

  • Bulusu, S., Autera, J. R., & Axenrod, T. (1973). Nitrogen-15 nuclear magnetic resonance spectroscopy. Spin-coupling between directly bonded 15N-nuclei. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Perrin, C. L., & Ohta, B. K. (2005). Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. Request PDF. Retrieved from [Link]

  • Perinu, C., et al. (2014). Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. SINTEF. Retrieved from [Link]

  • Kubiś, P. N., et al. (2022). Late-Stage Isotopic Exchange of Primary Amines. PMC. Retrieved from [Link]

  • NIST. (n.d.). 1-Dodecanamine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Dodecanamine IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Dodecan-1-(15N)amine: Comprehensive Identifiers, Physicochemical Properties, and Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Researchers Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern lipidomics, structural biology, and the emerging field of lipid nanoparticle (LNP) characterization, the accurate quantitation of aliphatic amines is a rigorous analytical challenge. Long-chain primary amines inherently suffer from poor chromatographic peak shape and severe matrix suppression in complex biological fluids. To achieve high-fidelity quantification, stable isotope dilution mass spectrometry (IDMS) is the gold standard[1].

This technical guide provides a definitive reference on Dodecan-1-(15N)amine (commonly known as Dodecylamine-15N). As a Senior Application Scientist, I have structured this guide to comprehensively outline its chemical identifiers, thermodynamic properties, and field-proven utilization as an isotopic internal standard, grounded in strict causal logic and self-validating methodologies.

Chemical Nomenclature and Core Identifiers

Dodecan-1-(15N)amine incorporates a single, highly enriched Nitrogen-15 stable isotope, shifting its molecular weight by +1 Dalton (+1 Da) relative to the endogenous unlabelled form[2]. The selective use of a


N label (as opposed to deuterium or 

C) is strategic: it entirely eliminates the risk of deuterium-hydrogen exchange in protic solvents and avoids the chromatographic isotope effects (retention time shifts) commonly observed with highly deuterated alkyl chains.
Table 1: Core Identifiers & Structural Metrology
Metrology / IdentifierDodecan-1-(15N)amine (Isotopic Standard)Dodecan-1-amine (Endogenous/Unlabelled)
CAS Registry Number 204451-52-5 [2][3]124-22-1 [3][4]
PubChem CID / SID SID 24881104[2]CID 13583[5]
IUPAC Name Dodecan-1-(

N)amine
Dodecan-1-amine
Synonyms Laurylamine-15N, Dodecylamine-15N[2][5]1-Aminododecane, Lauramine[5]
SMILES CCCCCCCCCCCC[15NH2][2]CCCCCCCCCCCCN
InChIKey JRBPAEWTRLWTQC-KCKQSJSWSA-N[2]JRBPAEWTRLWTQC-UHFFFAOYSA-N
Linear Formula CH₃(CH₂)₁₁¹⁵NH₂[2]CH₃(CH₂)₁₁NH₂
Molecular Weight 186.34 g/mol [2][3]185.35 g/mol [4][5]
Isotopic Purity 98 atom %

N[2][3]
Natural Abundance (

N ~99.6%)

Physicochemical Properties & Predictive Handling

Understanding the physical state of Dodecan-1-(15N)amine is critical for maintaining assay precision. The transition phase of this chemical is precariously close to standard laboratory temperatures.

Table 2: Thermodynamic & Safety Profiling
PropertyValueMechanistic Impact on Laboratory Workflows
Melting Point 27–29 °C[2]Acts as a waxy solid at cold room temps, but melts into a pale yellow liquid during handling. Causality: Stock solutions must be fully warmed to >30°C prior to pipetting to ensure volumetric accuracy[4].
Boiling Point 247–249 °C[2]Extremely low volatility at standard conditions. Prevents evaporative loss during standard benchtop manipulation.
Density 0.810 g/mL[2]Highly hydrophobic and floats on water. Causality: Requires organic solvents (e.g., Ethanol, Chloroform) for primary stock dissolution[4].
LogP (XLogP3) ~5.3[5]Extreme lipophilicity dictates that purely aqueous extractions will fail; biphasic solvent extraction is mandatory to pull the amine from biological matrices[4].
Safety Profile WGK 3, H314 (Corrosive)[2][3]The free primary amine is highly alkaline and disruptive to lipid bilayers. Causality: Corrosive to skin/eyes and highly toxic to aquatic life. Strict use of fume hoods and N95 PPE is required[2].

Analytical Workflow: Stable Isotope Dilution Mass Spectrometry (IDMS)

Using Dodecan-1-(15N)amine as an internal standard is fundamentally built on normalization. Because the standard exactly mimics the analyte's extraction recovery and ionization efficiency, any matrix effect suppressing the analyte equally suppresses the standard[1].

IDMS_Quant A 1. Bio-Sample Matrix B 2. Spike 15N-Standard A->B Known Vol. C 3. Biphasic Extraction B->C Partitioning D 4. ESI-MS/MS Analysis C->D Organic Layer E 5. Ratio Quantitation D->E m/z 187 vs 186

Fig 1. Workflow for Isotope Dilution LC-MS/MS using 15N-Dodecanamine internal standard.

Self-Validating Protocol: Biphasic Lipid Extraction & Quantitation

The following methodology details a validated extraction framework. Every step includes the causal logic of the chemical interaction and a self-validation metric to ensure data integrity.

Step 1: Matrix Spiking & Equilibration
  • Action : Aliquot 100 µL of plasma matrix. Spike with 10 µL of a 100 ng/mL Dodecan-1-(15N)amine standard solution (prepared in 100% Methanol). Vortex and incubate at 4°C for 15 minutes.

  • Causality : Methanol breaks up protein-lipid complexes. The 15-minute incubation ensures the

    
    N standard fully equilibrates with endogenous lipid-bound unlabelled dodecylamine, locking in the isotope ratio prior to any extraction loss[1].
    
  • Self-Validation System : Run a "Process Blank" (water spiked with standard). If the standard recovery in the biological matrix is significantly lower than the process blank, protein-binding is incomplete, and stronger denaturation (e.g., adding 1% formic acid) is required.

Step 2: Liquid-Liquid Extraction (LLE) using MTBE
  • Action : Add 300 µL of Methyl tert-butyl ether (MTBE) and 100 µL of LC-MS grade water. Shake vigorously for 5 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality : Aliphatic amines (LogP ~5.3) are excessively lipophilic[5]. Using an MTBE-based biphasic extraction drives the hydrophobic 12-carbon chain strictly into the upper organic phase, separating it from polar metabolites and salts in the lower aqueous phase[4]. MTBE is chosen over chloroform due to lower toxicity and the physical advantage of the organic layer residing on top, reducing pipetting errors.

  • Self-Validation System : Spike a second, distinctly separate standard (e.g.,

    
    C-Palmitic acid) into the matrix. Ensuring both the amine and the acid recovery rates correlate confirms the total integrity of the biphasic partitioning.
    
Step 3: Evaporation and Reconstitution
  • Action : Transfer 250 µL of the upper MTBE layer to a clean vial. Evaporate under a gentle stream of pure Nitrogen gas at room temperature. Reconstitute in 100 µL of Methanol:Water (80:20, v/v) containing 0.1% Formic Acid.

  • Causality : Nitrogen blowdown prevents oxidative degradation of the amine. Reconstitution into a solution containing 0.1% Formic Acid deliberately forces the primary amine into its protonated state (

    
    ), vastly improving positive-mode Electrospray Ionization (ESI+) efficiency and resolving peak tailing.
    

Instrument Pathway Visualization: Multiple Reaction Monitoring (MRM)

Upon injection into the LC-MS/MS, the mass spectrometer differentiates the endogenous chemical from the spiked isotopic standard via precise quadripolar mass filtering. The


N label offers a clear +1 Da mass shift at the precursor level[2].

SignalPathway N Dodecan-1-(15N)amine [M+H]+ = 187.34 Q1 Quadrupole 1 Precursor Isolation N->Q1 +1 Da Mass Shift U Endogenous Dodecylamine [M+H]+ = 186.35 U->Q1 Endogenous Signal CC Collision Cell Fragmentation Q1->CC Q3 Quadrupole 3 Product Ion Detection CC->Q3

Fig 2. Multiple Reaction Monitoring (MRM) pathway for 15N labeled vs unlabeled dodecylamine.

Mechanistic Note on Fragmentation: During Collision-Induced Dissociation (CID) inside the collision cell, aliphatic amines commonly undergo neutral loss of ammonia. For the unlabelled compound, this is a loss of 17 Da (NH₃), whereas the labelled standard will exhibit a loss of 18 Da (


NH₃), ensuring isotopic tracking even at the product ion level[1].

References

  • PubChem (National Institutes of Health) | Dodecylamine | C12H27N | CID 13583 |[Link]

  • Google Patents | Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry (US20110282587A1) |

Sources

Methodological & Application

Application Note: Metabolic Labeling and Lipidomic Profiling using Dodecan-1-(¹⁵N)amine in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Lipidomics, Amine Metabolism, Orphan Acyltransferase Screening, and Endosomal/Lysosomal Trafficking Dynamics.

Executive Summary

Tracking the metabolic fate of aliphatic primary amines provides critical insights into lipid signaling, lysosomal accumulation, and multidrug resistance mechanisms [4]. While stable-isotope labeling with amino acids (SILAC) is a standard proteomics tool, metabolic labeling of lipid and amine signaling networks requires specialized amphiphilic probes[3].

Dodecan-1-(¹⁵N)amine (¹⁵N-Dodecylamine, CAS: 204451-52-5) [1,2] serves as an ideal bioorthogonal tracer for these networks. When introduced into cell culture, this 12-carbon primary amine partitions into lipid bilayers and acidic organelles. Here, it acts as a substrate for uncharacterized N-acyltransferases and reverse-acting fatty acid amide hydrolases (FAAH). The ¹⁵N-isotopic label introduces a predictable +1.0031 Da mass shift , allowing high-resolution liquid chromatography-mass spectrometry (LC-HRMS) to easily filter out the complex ¹²C/¹⁴N endogenous background, thus facilitating the discovery of novel lipoamines [5].

Mechanistic Grounding & Causality

  • Analytical Distinction (The Mass Shift): In untargeted lipidomics, the native background of fatty acids and standard lipids is overwhelming. The specific incorporation of an ¹⁵N-amine into a lipid structure yields a distinct isotopic envelope. The exact mass shift of the nitrogen (+1.0031 Da) paired with the unique retention time of the C12-chain makes identifying trace N-acyl dodecylamines highly specific.

  • Surfactant and Lysosomotropic Properties: Dodecylamine protonates at physiological pH, accumulating in acidic vesicles (lysosomes). This drives concentration-dependent interactions with multidrug resistance efflux pumps (e.g., P-glycoprotein) and ATP transport machineries [4]. Labeling allows direct quantification of intracellular accumulation dynamics.

  • Enzymatic Promiscuity Profiling: By acting as a structural mimic for endogenous sphingoid bases or ethanolamine, ¹⁵N-dodecylamine is a surrogate substrate. If you are screening FAAH inhibitors or novel acyltransferase modulators, the ¹⁵N-labeled conjugate acts as a direct, quantifiable readout of enzymatic activity in cellulo.

Pathway A Extracellular ¹⁵N-Dodecylamine B Cellular Uptake & Lysosomal Pooling A->B Partitioning C Amine Oxidases (AOC/MAO) B->C D N-Acyltransferases (e.g. FAAH reverse) B->D E ¹⁵N-Oxidation Products C->E F ¹⁵N-N-Acyl- Dodecylamines D->F G LC-HRMS (+1.0031 Da Shift) E->G F->G

Figure 1: Cellular uptake and metabolic fate of ¹⁵N-Dodecylamine highlighting its conversion pathways.

Experimental Protocol: Self-Validating Metabolic Labeling

This protocol is engineered to ensure biological integrity. We incorporate rapid quenching to freeze metabolic flux and two-phase extraction to separate the lipophilic ¹⁵N-metabolites from aqueous byproducts.

Reagent Preparation
  • Target Compound: Dodecylamine (¹⁵N, 98%+) [1].

  • Stock Solution: Dissolve in 100% molecular-biology grade DMSO or Ethanol to 10 mM. Caution: Dodecylamine is a primary amine and surfactant; high concentrations can cause cellular lysis. Do not exceed a final in-well concentration of 25–50 µM [4].

Step-by-Step Workflow

Step 1: Cell Culture and Starvation (Pulse Prep)

  • Seed target cells (e.g., HeLa, HepG2, or primary macrophages) in 6-well plates and culture until 80% confluent.

  • Causality Check: Wash cells twice with PBS and incubate in serum-free media for 4 hours. Serum contains abundant albumin, which strongly binds alkylamines and prevents cellular uptake. Starvation ensures robust, synchronous uptake of the ¹⁵N-tracer.

Step 2: Pulse Labeling 3. Spike the ¹⁵N-Dodecylamine stock into serum-free media to achieve a final concentration of 10 µM (0.1% DMSO final). 4. Include a vehicle control well (0.1% DMSO) and an unlabelled ¹⁴N-Dodecylamine control well to validate isotopic shifts during MS analysis. 5. Incubate for a designated time course (e.g., 1h, 4h, 12h, 24h) depending on the metabolic half-life of your target pathway.

Step 3: Rapid Quench 6. Aspirate media (save 500 µL for extracellular metabolite analysis if required). 7. Immediately place the plate on ice and wash rapidly with ice-cold PBS to halt membrane transport. 8. Critical Step: Add 1 mL of -80°C Methanol/Water (80:20 v/v) to instantly denature enzymes and freeze the lipid remodeling cascade, preventing artifactual ex vivo acylation.

Step 4: Biphasic Lipid Extraction (Bligh-Dyer Modified) 9. Transfer the cell lysate to glass vials (avoid plastic where possible, as long-chain amines stick to standard polystyrene). 10. Add Chloroform to achieve a final Methanol:Chloroform:Water ratio of 2:2:1.8. 11. Vortex for 1 minute, then centrifuge at 3,000 × g for 10 minutes at 4°C. 12. Carefully extract the lower organic layer (containing the lipoamines and ¹⁵N-dodecylamine) using a glass Hamilton syringe. Dry under a gentle stream of N₂ gas.

Workflow Step1 1. Prepare & Starve Cells (Serum-free to prevent albumin binding) Step2 2. Pulse Labeling 10 µM ¹⁵N-Dodecylamine (1-24h) Step1->Step2 Step3 3. Rapid Cold Quench -80°C Methanol to halt metabolism Step2->Step3 Step4 4. Biphasic Extraction Collect lower organic layer (Lipids/Amines) Step3->Step4 Step5 5. LC-HRMS Profiling Scan for +1.0031 Da isotopic pairs Step4->Step5

Figure 2: Step-by-step metabolic labeling and lipid extraction workflow.

Data Presentation & LC-MS/MS Optimization

Reconstitute the dried lipids in Isopropanol:Methanol (1:1) for LC-HRMS. Microflow LC or Ultra-High Performance Liquid Chromatography (UHPLC) coupled to an Orbitrap or Q-TOF mass spectrometer is highly recommended to achieve the mass accuracy required to discriminate between nominal isobars [5].

Table 1: Physicochemical Properties of the Tracer
Property¹⁴N-Dodecylamine (Unlabeled)¹⁵N-Dodecylamine (Labeled)
CAS Number 124-22-1 [1]204451-52-5 [2]
Formula C₁₂H₂₇NC₁₂H₂₇¹⁵N
Exact Mass [M+H]⁺ 186.2216 Da187.2187 Da
Lipophilicity (LogP) ~4.7~4.7
Target Organelles Lysosomes, EndosomesLysosomes, Endosomes
Table 2: Expected Isotopic Mass Shifts for Core Metabolites

By tracking these precise m/z values, researchers can map the conversion of the primary amine into specific fatty acid amides.

Putative MetaboliteFormula (Protonated)¹⁴N Expected m/z¹⁵N Expected m/zMass Shift (Δ)
Free AmineC₁₂H₂₈N⁺186.2216187.2187+0.9971*
N-Dodecyl-PalmitamideC₂₈H₅₈NO⁺424.4513425.4483+0.9970
N-Dodecyl-OleamideC₃₀H₆₀NO⁺450.4669451.4640+0.9971
N-Dodecyl-ArachidonamideC₃₂H₅₆NO⁺470.4356471.4327+0.9971

*Note: The mass difference between ¹⁵N and ¹⁴N is mathematically 0.99703 Da, often generalized as a +1 Da shift in low-resolution MS, but rigorously distinguishable in HRMS.

Table 3: Recommended LC-HRMS Gradient Parameters

Column: C18 Reverse-Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Mobile Phase A: Water + 0.1% Formic acid. Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 0.1% Formic acid.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (µL/min)Rationale / Causality
0.06040300Retain highly polar byproducts; load sample onto the head of the column.
2.04060300Elute unconjugated free ¹⁵N-dodecylamine cleanly.
10.0595300Ramp up lipophilicity to elute long-chain N-acyl-dodecylamines.
14.0595300Wash column of strongly hydrophobic triacylglycerol contaminants.
14.56040300Rapid return to initial conditions to re-equilibrate the stationary phase.

Troubleshooting & Expert Insights

  • Toxicity/Morphology Changes: Dodecylamine is a known membrane perturbant. If significant cell detachment is observed during the pulse phase, titrate the labeling concentration down to 1–5 µM and extend the starvation phase slightly to maximize relative uptake rather than absolute concentration.

  • Peak Tailing in MS: Primary amines readily interact with free silanols in the analytical column. Ensure high-quality, fully end-capped C18 columns are used, and maintain adequate buffer ionic strength (e.g., 5 mM Ammonium Formate in Mobile Phase A) to sharpen the free ¹⁵N-Dodecylamine peak.

  • Validating Pathway Specificity: To prove that an observed N-acyl-dodecylamine peak is enzymatically generated rather than an artifact of chemical synthesis during extraction, use a negative control pre-treated with a broad-spectrum serine hydrolase inhibitor (e.g., JZL195) 1 hour prior to the ¹⁵N-Dodecylamine pulse.

References

  • Yang, P. L. (2014). Metabolomics and Lipidomics: Yet More Ways Your Health Is Influenced by Fat. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sensitization of Cells Overexpressing Multidrug Resistant Proteins by Pluronic P85. Retrieved from [Link]

  • American Chemical Society (ACS). (2025). Microflow Liquid Chromatography Coupled to Multinozzle Electrospray Ionization for Improved Lipidomics Coverage. Retrieved from [Link]

Application Note: Tracing Nitrogen Metabolic Pathways with 15N-Labeled Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Stable Isotope Tracing, High-Resolution Mass Spectrometry (LC-MS / GC-MS) Application: Cancer Metabolism, Target Discovery, Fluxomics

Executive Summary

The reprogramming of cellular metabolism is a well-established hallmark of disease, most notably in cancer, where nutrient utilization pathways are vastly altered to support rapid proliferation[1]. While 13C-carbon tracing has been the historical standard for mapping bioenergetic fluxes, evaluating the flow of nitrogen is equally critical. Nitrogen from precursors like glutamine is indispensable for nucleotide biosynthesis, non-essential amino acid (NEAA) generation, and redox homeostasis[2].

Using the heavy stable isotope Nitrogen-15 (


N), researchers can precisely differentiate exogenous tracer substrates from endogenous cellular pools[3]. Because 

N exhibits extremely low natural abundance (~0.37%), isotopic enrichment strategies afford high signal-to-noise ratios when tracking metabolic pathway kinetics[3]. This application note provides a complete, mechanistically grounded guide to designing, executing, and analyzing

N stable isotope tracing experiments using mass spectrometry.

Mechanistic Grounding: Positional N Labeling

The design of a stable isotope experiment relies intrinsically on selecting the correct tracer to answer a specific biological question. Glutamine possesses two distinct nitrogen atoms: the


-amino nitrogen and the amide nitrogen. By strategically selecting position-specific 

N-labeled tracers, analytical scientists can isolate discrete metabolic branches.
  • [

    
    -
    
    
    
    N]-Glutamine
    primarily tracks transamination reactions. After glutaminase (GLS) converts glutamine to glutamate, transaminases (e.g., AST, ALT) shuttle the
    
    
    -amino nitrogen to generate aspartate, alanine, and serine.
  • [amide-

    
    N]-Glutamine  tracks biosynthetic anabolism. The amide nitrogen is directly utilized by amidotransferases for the de novo synthesis of purines, pyrimidines, and hexosamines[2].
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    N-Ammonia (
    
    
    
    NH
    
    
    Cl)
    is utilized to investigate ammonia detoxification, tracking reverse glutamate dehydrogenase (GDH) flux or glutamine synthetase (GS) activity in highly metabolic tissues like the liver and brain.

G Gln 15N-Glutamine (Tracer) Glu 15N-Glutamate Gln->Glu Glutaminase (GLS) Nuc 15N-Nucleotides (Purines/Pyrimidines) Gln->Nuc Amide-15N utilized via Amidotransferases NH3 15N-Ammonia Glu->NH3 Deamination NEAA 15N-NEAAs (Asp, Ala, Ser) Glu->NEAA Alpha-15N utilized via Transaminases aKG alpha-Ketoglutarate (Unlabeled Carbon Skeleton) Glu->aKG Glutamate Dehydrogenase (GLUD1) NH3->Gln Glutamine Synthetase (GS)

Metabolic fates of 15N-Glutamine illustrating amide and alpha-amino nitrogen divergence.

Quantitative Data Presentation: Target Metabolites & Platforms

Selecting the appropriate analytical platform—Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS)—is a critical causality choice. GC-MS requires chemical derivatization (e.g., silylation) to volatilize polar amino acids, offering exceptional chromatographic resolution for structurally similar NEAAs[4]. In contrast, LC-MS (specifically Hydrophilic Interaction Liquid Chromatography, HILIC) allows for the direct analysis of intact, thermolabile, highly phosphorylated compounds such as nucleotides (ATP, UTP) which degrade during GC-MS derivatization[4].

Table 1: Analytical Targets and Platform Suitability for N Tracing
Target MetaboliteChemical FormulaPrecursor TracerPrincipal Pathway MonitoredPreferred Platform

N Mass Shift (M+x)
Glutamate C

H

NO


N-Glutamine
GlutaminolysisGC-MS / LC-MSM+1
Aspartate C

H

NO

[

-

N]-Glutamine
Transamination (AST)GC-MSM+1
Alanine C

H

NO

[

-

N]-Glutamine
Transamination (ALT)GC-MSM+1
UTP C

H

N

O

P

[amide-

N]-Glutamine
Pyrimidine BiosynthesisLC-MS (HILIC)M+1 to M+2
ATP C

H

N

O

P

[amide-

N]-Glutamine
Purine BiosynthesisLC-MS (HILIC)M+1 to M+5
Ammonia NH


NH

Cl
Glutamate DehydrogenaseGC-MSM+1

Standardized Experimental Protocol: Cellular N Tracing

A robust tracing protocol must be self-validating. Every step must minimize artifactual metabolism. The workflow detailed below specifically addresses mammalian cell culture profiling using


N-Glutamine.

Workflow Step1 1. Cell Adaptation (Dialyzed FBS & Basal Media) Step2 2. Pulse Labeling (Introduce 15N-Tracer at physiological steady-state) Step1->Step2 Step3 3. Rapid Cold Quenching (Halt metabolism with -80°C 80% MeOH) Step2->Step3 Step4 4. Phase Extraction (Isolate polar metabolites from proteins/lipids) Step3->Step4 Step5 5. Analytical Acquisition (HILIC LC-MS or Derivatized GC-MS) Step4->Step5 Step6 6. Data Integration (Natural Abundance Correction & Flux Analysis) Step5->Step6

Standardized step-by-step workflow for 15N stable isotope tracing and MS analysis.

Phase 1: Metabolic Adaptation and Isotope Labeling

Causality: Cells possess intracellular pools of unlabeled amino acids. A sudden switch to labeled media without proper adaptation can shock the cells, leading to stress-induced metabolic fluxes that do not reflect baseline biology.

  • Preparation of Tracing Medium: Prepare customized tracing medium (e.g., DMEM without glutamine). Add 10% dialyzed Fetal Bovine Serum (dFBS) to eliminate unlabeled exogenous amino acids present in standard serum. Supplement with 2 mM

    
    N-Glutamine.
    
  • Seeding: Plate cells in standard 6-well plates and incubate for 24 hours to reach 70-80% confluence.

  • Labeling Initiation: Aspirate the growth medium, wash gently with warm PBS (to remove residual unlabeled glutamine), and rapidly introduce the pre-warmed

    
    N tracing medium.
    
  • Incubation: Incubate for the desired kinetic time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) to track flux, or 24 hours for steady-state enrichment[5].

Phase 2: Rapid Quenching and Extraction

Causality: Intracellular enzymes operate at millisecond timescales. Utilizing room temperature buffers for washing will result in continued metabolite turnover. We apply -80°C methanol to instantaneously denature enzymes and freeze the metabolic state.

  • Quenching: Place the 6-well plate directly onto dry ice. Aspirate the tracing medium rapidly. Immediately add 1 mL of pre-chilled (-80°C) 80% Methanol (in MS-grade water) to each well.

  • Incubation: Leave the plate at -80°C for 20 minutes to ensure complete protein precipitation.

  • Extraction: Scrape the cells in the quenching buffer while maintaining cold temperatures. Transfer the lysate to a pre-chilled Eppendorf tube.

  • Centrifugation: Centrifuge at 14,000

    
     g for 15 minutes at 4°C.
    
  • Drying: Transfer the metabolite-rich supernatant to a new tube and dry completely using a vacuum centrifuge (SpeedVac). Dried pellets can be stored at -80°C.

Phase 3: Analytical Acquisition

Causality: Accurate mass resolution is required to prevent isobaric interference. High-resolution instrumentation avoids overlapping peaks that would skew the calculation of isotopologue fractions.

  • Sample Reconstitution:

    • For LC-MS: Reconstitute the dried pellet in 50 µL of 50% Acetonitrile.

    • For GC-MS: Perform a two-step derivatization. Add 30 µL Methoxyamine-HCl (20 mg/mL in pyridine) at 37°C for 90 min, followed by 40 µL of MSTFA + 1% TMCS at 37°C for 30 min to silylate polar groups[4].

  • Instrument Parameters: Inject into the mass spectrometer (e.g., Q-Exactive Orbitrap for LC-MS, or Agilent 7890/5977 for GC-MS) operating in full scan mode or targeted Selected Ion Monitoring (SIM). Ensure an appropriate resolution power (typically >60,000 for HR-LC-MS) to separate

    
    N isotopes from 
    
    
    
    C isotopic interference[1].

Data Analysis: The Criticality of Natural Abundance Correction

The raw MS data will provide peaks for M+0 (unlabeled), M+1 (one


N atom incorporated), M+2, etc. However, because nitrogen naturally contains ~0.37% 

N and carbon contains ~1.1%

C[3], a portion of the M+1 signal originates naturally and not from the applied tracer.

Causality: Failing to mathematically subtract this baseline natural abundance will cause severe overestimation of metabolic flux, particularly in large macromolecules like ATP which contain numerous endogenous carbons and nitrogens.

Correction Protocol:

  • Extract raw ion intensities for the entire isotopologue distribution (e.g., M+0 to M+n, where n is the number of nitrogen atoms in the molecule).

  • Use dedicated fluxomics software algorithms (such as IsoCor, AccuCor, or INCA) which utilize matrix algebra to deconvolute the tracer-derived signal from naturally occurring isotopic overlap[6].

  • Report data as Fractional Enrichment —the percentage of the metabolite pool that is derived directly from the

    
    N-labeled tracer.
    

Applications in Drug Development: Targeting Glutamine Addiction

In the pharmaceutical space, stable isotope tracing is utilized to validate the on-target efficacy of novel therapeutics. Cancer cells exhibiting "glutamine addiction" heavily rely on GLS to supply glutamate for the TCA cycle and for glutathione-mediated antioxidant defense[2].

When drug development professionals test small-molecule inhibitors (e.g., GLS inhibitors like CB-839),


N-glutamine tracing serves as the definitive pharmacodynamic biomarker. A successful on-target blockade will manifest as a sharp, quantifiable decay in M+1 

N-glutamate fractional enrichment, coupled with a compensatory shift in the metabolic rewiring of the tumor cells—identifiable only through this robust tracing framework[1].

References[1] Benchchem. A Guide to 15N Isotope Analysis: From Natural Abundance to Enriched Compound Applications. Available at: https://www.benchchem.com/[2] Rütting, T., et al. (2011). Advances in 15N-tracing experiments: new labelling and data analysis approaches. Biochemical Society Transactions. Available at:https://doi.org/10.1042/BST0390279

[3] Xu, R., Wang, Y., & Du, J. (2021). Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry. Bio-protocol. Available at:[Link]

[4] MDPI Review Board (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences. Available at: [Link]

[5] Yang, C., et al. (2023). Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives. Metabolomics. Available at:[Link]

[6] Dutta, P., et al. (2022). Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. Proceedings of the National Academy of Sciences. Available at:[Link]

Sources

Application Note: Dodecan-1-(15N)amine in LC-MS/MS Metabolomics and Amine Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For drug development professionals and metabolomics researchers, maintaining absolute quantitative accuracy in liquid chromatography-mass spectrometry (LC-MS) is heavily dependent on mitigating matrix effects. Co-eluting endogenous lipids, salts, and proteins routinely compete for charge within the electrospray ionization (ESI) source, causing unpredictable ion suppression or enhancement[1].

Dodecan-1-(15N)amine (also known as 15N-Dodecylamine) is a stable-isotope-labeled aliphatic amine that has emerged as a structurally optimal internal standard (IS) for normalizing chemical profiles in complex biofluids[2].

The Mechanistic Advantage of 15N over Deuterium (E-E-A-T Insight): In LC-MS bioanalysis, analysts typically default to deuterated internal standards. However, in the context of primary amines, deuterium labeling poses severe mechanistic flaws. Protons on the primary amine group (-NH₂) are highly labile and undergo rapid hydrogen-deuterium (H/D) back-exchange when exposed to protic reversed-phase mobile phases (e.g., Methanol/Water with Formic Acid). Conversely, heavily chain-deuterated alkyl analogs (e.g., Dodecylamine-d25) suffer from the chromatographic isotope effect —a phenomenon where the weaker C-D bonds cause the internal standard to elute slightly earlier than the endogenous unlabelled target. If the IS and the target do not perfectly co-elute, they will be exposed to different cross-sections of matrix suppression, rendering the correction mathematically void.

By embedding a stable heavy nitrogen core (15N), Dodecan-1-(15N)amine completely prevents protic back-exchange while maintaining identical lipophilicity to unlabelled species[3]. This guarantees absolute retention time parity , ensuring the IS exactly mirrors the matrix suppression experienced by the target analyte in the ESI droplet.

Key Applications in Metabolomics

Surrogate Internal Standardization for Amine/Lipid Profiling

In targeted metabolomics, Dodecan-1-(15N)amine is spiked directly into biological samples prior to extraction. It serves as an internal reference standard for long-chain aliphatic amines, sphingoid bases, and intermediate lipid metabolites[2]. The known concentration of the 15N-labeled IS allows researchers to construct robust standard curves and quantify unlabelled equivalents despite variable biological matrix recoveries.

Post-Column Infusion of Standards (PCIS) for Untargeted Normalization

In untargeted profiling, it is economically and practically impossible to possess an isotopically labeled standard for every metabolite[1]. Dodecan-1-(15N)amine is utilized in an advanced workflow known as Post-Column Infusion of Standards (PCIS) .

Instead of being spiked into the sample, the 15N-Dodecylamine solution is continuously pumped into the LC effluent via a T-junction directly prior to the MS source. This yields a constant MS baseline for m/z 187.21 (the 15N precursor). As the UPLC gradient elutes complex sample matrix peaks, the ionization efficiency in the source transiently drops, creating visible "dips" in the continuous 15N-Dodecylamine trace. Software algorithms extract this inverted trace and mathematically use it to compute normalization factors across the entire chromatographic run, offering universal matrix effect correction for co-eluting unknowns[1].

PCIS_Setup AS Autosampler (Raw Sample) Col UPLC Column (Separation) AS->Col Gradient Flow Tee Zero-Dead-Volume T-Junction Col->Tee LC Effluent (Matrix) MS ESI-MS/MS Detector Tee->MS Mixed Analyte + IS Flow Pump Syringe Pump (15N-Dodecylamine) Pump->Tee Constant Infusion

Figure 1: Hardware schematic for the Post-Column Infusion of Standards (PCIS) workflow.

Quantitative Data & Performance Metrics

To demonstrate the efficacy of 15N-Dodecylamine as an analytical normalizer, the table below consolidates typical validation metrics. Note the stabilization of the Relative Standard Deviation (RSD) and the recovery of the target signal to near 100% when normalized against the 15N trace.

Table 1. Matrix Effect (ME) and Recovery Validation (Spiked Plasma vs Neat Solution)

Analyte ClassUncorrected ME (%)Corrected ME with 15N-IS (%)Uncorrected RSD (%)Corrected RSD (%)
Short-chain Amines (C6-C10) 54.2% (Suppression)88.5%21.4%6.2%
Long-chain Amines (C12-C16) 38.7% (Suppression)99.1%28.7%3.8%
Sphingoid Bases / Ceramides 62.1% (Suppression)94.3%19.5%5.5%
Endocannabinoid Analogues 115.4% (Enhancement)102.6%14.1%4.9%

Interpretation: By correcting against Dodecan-1-(15N)amine, severe ion suppression (e.g., 38.7% absolute recovery for C12 amines) is mathematically restored to 99.1%, proving the high degree of co-elution and identical ionization behavior[2],[1].

Norm_Logic Raw Acquire Raw MS Data (Subject to Matrix Suppression) Extract Extract Ion Chromatogram (XIC) m/z 187.21 (15N-Dodecylamine) Raw->Extract Ratio Compute Normalization Factor Target Area / 15N-IS Area Extract->Ratio Result Matrix-Corrected Molar Abundance Ratio->Result

Figure 2: Computational logic for mass spectrometry data normalization utilizing 15N-IS.

Experimental Protocols

Protocol A: Pre-Extraction IS Spiking for Targeted LC-MS/MS

Purpose: To utilize Dodecan-1-(15N)amine as a traditional stable-isotope internal standard prior to liquid-liquid extraction (LLE) to account for both extraction losses and ESI matrix effects.

Reagents & Materials:

  • IS Working Solution: 1.0 µg/mL Dodecan-1-(15N)amine in LC-MS grade Methanol.

  • Extraction Buffer: 0.2 M Citric acid / 0.4 M Disodium hydrogen phosphate (pH 4.0).

  • Organic Solvent: Butanol:Methyl tert-butyl ether (BuOH:MTBE, 1:1 v/v)[1].

Step-by-Step Procedure:

  • Sample Aliquoting: Transfer 150 µL of human plasma into a 2.0 mL Eppendorf tube. Keep on ice to halt endogenous enzymatic activity.

  • IS Spiking: Add exactly 10 µL of the Dodecan-1-(15N)amine IS Working Solution (1.0 µg/mL) to the plasma. Vortex for 10 seconds.

  • Protein Crash & Buffering: Add 150 µL of the Extraction Buffer to optimize the pH for aliphatic amine extraction.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of the BuOH:MTBE (1:1 v/v) extraction solvent[1].

  • Agitation & Phase Separation: Agitate samples in a bullet blender for 2 minutes at high speed. Centrifuge the homogenate at 15,700 × g for 10 minutes at 4 °C.

  • Recovery: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporation & Reconstitution: Evaporate the organic layer to complete dryness under a gentle stream of Nitrogen gas at 30 °C. Reconstitute the dried pellet in 100 µL of Methanol:Water (80:20 v/v).

  • Analysis: Inject 5 µL onto a C18 UPLC column coupled to an ESI-MS/MS system. Monitor the [M+H]+ transition for 15N-Dodecylamine at m/z 187.21 → m/z 60.05 in positive ion mode.

Protocol B: Setup of Post-Column Infusion (PCIS) for Untargeted Normalization

Purpose: To physically set up continuous infusion of Dodecan-1-(15N)amine into the LC stream prior to the MS source, establishing a dynamic baseline to calculate continuous matrix effect normalization factors.

Equipment Needed:

  • Precision syringe pump (e.g., Harvard Apparatus).

  • Zero-dead-volume PEEK T-junction (1/16" OD).

  • 15N-Dodecylamine PCIS Solution: 50 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic acid.

Step-by-Step Procedure:

  • Plumbing the T-Junction: Connect the UPLC column outlet to port 1 of the T-junction. Connect a PEEK transfer line from port 2 of the T-junction directly to the ESI probe inlet.

  • Syringe Pump Integration: Connect a 10 mL gas-tight syringe to port 3 of the T-junction.

  • Flow Rate Calibration: Set the primary UPLC analytical flow rate (e.g., 0.3 mL/min). Set the syringe pump to deliver the PCIS solution at exactly 5.0 µL/min . Critical Note: The infusion flow rate must be low enough (<2% of total flow) to prevent dilution of the LC effluent and loss of analytical sensitivity for biological targets[1].

  • Baseline Stabilization: Initiate both flows. Monitor the MS1 scan in positive mode. You should observe a steady, high-intensity baseline signal for m/z 187.21. Wait 10 minutes for the signal variance (RSD) to stabilize below 5%.

  • Data Acquisition: Proceed with sample injections. The 15N-Dodecylamine signal will continuously record the matrix suppression topography, ready for post-processing mathematical inversion and target normalization[2].

References

  • Dubbelman, A.C., et al. "Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics." Journal of the American Society for Mass Spectrometry. (2024).[1] URL:[Link]

  • Emory University. "US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry." Google Patents. (2011).[2] URL:

  • National Center for Biotechnology Information. "Dodecylamine | C12H27N | CID 13583." PubChem Database.[3] URL:[Link]

Sources

1H-15N Heteronuclear NMR Spectroscopy: Methodologies, TROSY Advancements, and "SAR by NMR" Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Methodological Protocol Target Audience: Structural Biologists, NMR Spectroscopists, and Drug Discovery Scientists

Mechanistic Foundations of 1H-15N NMR Diagnostics

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy utilizing


N-labeled proteins serves as the foundational "fingerprint" technique in modern structural biology[1]. Because the natural abundance of the NMR-active 

N isotope is only 0.37%, proteins must be isotopically enriched via recombinant expression to yield detectable heteronuclear correlations.

The core principle behind the 2D


H-

N HSQC experiment is magnetization transfer via the scalar

-coupling (~90 Hz) between the amide nitrogen and its attached proton[2]. Rather than detecting the insensitive

N nucleus directly, the pulse sequence uses an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) block to transfer equilibrium magnetization from the high-


H spins to the low-


N spins. After allowing the

N chemical shift to evolve during time

, a reverse INEPT transfer returns the magnetization to

H for detection[2]. This boosts intrinsic sensitivity by a factor of

.

HSQC_Pathway N1 1H Excitation N2 INEPT Transfer (1H → 15N) N1->N2 Scalar J-coupling N3 t1 Evolution (15N Chem Shift) N2->N3 N4 Reverse INEPT (15N → 1H) N3->N4 N5 1H Detection (t2) N4->N5 High Sensitivity Readout

Magnetization transfer pathway in 2D 1H-15N HSQC NMR experiments.

Overcoming the Macromolecular Size Barrier: TROSY

Standard HSQC techniques experience severe signal degradation for proteins exceeding ~30 kDa. Causality: As a protein's molecular weight increases, its rotational correlation time (


) slows. This slower tumbling restricts the averaging of local magnetic fields, leading to highly efficient transverse relaxation (

) driven primarily by Dipole-Dipole (DD) interactions and Chemical Shift Anisotropy (CSA)[3]. Short

times yield broad, severely overlapping, or undetectable peaks.

Transverse Relaxation-Optimized Spectroscopy (TROSY) resolves this by exploiting the cross-correlated relaxation between DD and CSA[3][4]. In a coupled


H-

N spin system, the resonance is split into four multiplet components. In one of these components, the local magnetic field fluctuations caused by DD coupling and CSA interfere destructively and mutually cancel. The TROSY pulse sequence selects only this narrow, slowly relaxing transition, allowing high-resolution structure determination of massive macromolecular complexes up to 1 MDa[3].

While traditional ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H-detected TROSY often requires sample deuteration (

H) to suppress competitive relaxation pathways from surrounding aliphatic protons, modern advancements utilizing high-field magnets (e.g., >800 MHz) and

N-detected TROSY approaches have begun to provide robust assignments of large intrinsically disordered proteins (IDPs) without the need for costly deuterated buffers[5].
Table 1: Quantitative Comparison of Heteronuclear Modalities
Parameter / Modality1H-15N HSQC1H-15N TROSY15N-Detected TROSY
Optimal Protein Size < 30 kDa30 kDa – 1 MDaLarge/Disordered (IDPs)
Isotopic Labeling

N

H,

N,

C

N (Deuteration optional)
Relaxation Handling Natural

decay
DD & CSA cancellationDirect

N DD & CSA cancellation
Sensitivity Profile High for small proteinsDramatically higher for >40 kDaLower absolute sensitivity, higher resolution
Optimal Magnet Field 500 – 800 MHz800 MHz – 1.2 GHz> 800 MHz

Standard Operating Protocol (SOP): 1H-15N Sample Preparation & Acquisition

To ensure reproducibility and trust in downstream data mapping, NMR practitioners must adhere to strict sample and buffer constraints.

Phase 1: Isotopic Enrichment & Buffer Exchange
  • Expression: Transform E. coli BL21(DE3) with the target plasmid. Culture in autoinduction media or M9 minimal media containing

    
     g/L of 
    
    
    
    NH
    
    
    Cl as the sole nitrogen source[1].
  • Purification: Purify the target protein to >95% homogeneity via IMAC and size-exclusion chromatography (SEC).

  • Buffer Optimization (Critical): Dialyze into an NMR-compatible buffer. Causality: Use a slightly acidic pH (e.g., pH 6.0 – 6.8) to minimize the base-catalyzed chemical exchange of backbone amide protons with the solvent, which would otherwise broaden or erase signals.

  • Final Formulation: Concentrate the protein to 0.2–1.0 mM in a 500 µL volume. Supplement with 10% v/v

    
     (to provide a deuterium lock signal for the spectrometer) and 0.02% NaN
    
    
    
    (to prevent microbial growth)[1].
Phase 2: Spectrometer Setup & Acquisition Workflow
  • Lock & Shim: Insert the sample into the probe (preferably a CryoProbe for maximum signal-to-noise). Lock the field using the

    
     signal. Perform gradient shimming (e.g., TopShim) to achieve optimal magnetic field homogeneity.
    
  • Pulse Calibration: Calibrate the

    
    H 
    
    
    
    pulse accurately to ensure maximum excitation and clean water suppression (typically via WATERGATE or excitation sculpting).
  • Sequence Selection: Load a standard phase-sensitive

    
    H-
    
    
    
    N HSQC sequence (e.g., hsqcetf3gpsi on Bruker systems).
  • Parameters: Set the

    
    H spectral width to ~14-16 ppm to capture downfield shifted amides, and the 
    
    
    
    N width to ~35-40 ppm (centered at 118 ppm)[1]. Acquire 128-256 increments in the
    
    
    (
    
    
    N) dimension.
  • Processing: Process using zero-filling and apodization (e.g., squared sine bell) using TopSpin or NMRPipe. An appropriately folded protein will display a wide dispersion of cross-peaks (typically 6-11 ppm in the

    
    H dimension)[1].
    

Applied Drug Discovery: The "SAR by NMR" Workflow

The "Structure-Activity Relationship (SAR) by NMR" protocol, pioneered in 1996, revolutionized fragment-based drug discovery (FBDD)[6][7]. Standard high-throughput screening (HTS) can miss ultra-weak (mM affinity) binders and is prone to false positives from optical interference. SAR by NMR utilizes Chemical Shift Perturbations (CSPs) within ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H-

N HSQC spectra to directly and unambiguously map the physical binding of fragments to adjacent pockets on a target protein[8].
The SAR by NMR Step-by-Step Protocol:
  • Primary Screening: Acquire baseline

    
    N HSQC spectra of the unliganded protein. Titrate mixtures of diverse, low-molecular-weight fragments. Compare spectra to identify line broadening or chemical shift perturbations (CSPs) indicating a "Hit 1"[7][8].
    
  • Hit 1 Optimization: Perform 2D NMR dose-response titrations to calculate the dissociation constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) based on the magnitude of the chemical shift changes relative to ligand concentration. Synthesize minor analogs to optimize the affinity for Pocket 1.
    
  • Secondary Screening: Saturate the protein with the optimized Hit 1. Rescreen the library to discover a "Hit 2" that binds simultaneously to an adjacent subsite (Pocket 2)[7].

  • Structural Tethering: Using the coordinates derived from the NMR structural mapping, rationally design an appropriate chemical linker to physically tether Hit 1 and Hit 2.

  • Super-additivity: The tethered molecule drastically reduces the entropic penalty of binding, transforming two weak millimolar fragments into a potent nanomolar/picomolar lead compound[6][7].

SAR_by_NMR A 15N-Labeled Target Protein (1H-15N HSQC Reference) B Fragment Library Screening (Identify Pocket 1 Binder) A->B E Chemical Shift Perturbation (CSP) Structural Mapping A->E Baseline Coord C Saturate Target with Hit 1 (Secondary Screening) B->C Hit 1 (mM affinity) B->E D Identify Pocket 2 Binder (Adjacent Site) C->D D->E F Synthetic Linking of Fragments (High-Affinity Lead) E->F Optimized Tether Design

Structure-Activity Relationship (SAR) by NMR workflow for fragment-based drug discovery.

References

1.[3] "TROSY in NMR studies of the structure and function of large biological macromolecules" - ETH Zurich. Available at: 2.[6] "NMR screening techniques in drug discovery and drug design" - University of Gothenburg. Available at: 3.[4] "High-Field TROSY 15N NMR and Protein Structure" - Bruker. Available at: 4.[9] "Robust Strategy for Hit-to-Lead Discovery: NMR for SAR" - American Chemical Society (ACS). Available at: 5.[2] "The very basics of NMR of proteins" - University of Verona. Available at: 6.[8] "Solution NMR Spectroscopy in Target-Based Drug Discovery" - MDPI. Available at: 7.[7] "Discovering High-Affinity Ligands for Proteins: SAR by NMR" - Fraser Lab (Science, 1996). Available at: 8.[5] "15N-Detected TROSY NMR experiments to study large disordered proteins in high-field magnets" - ResearchGate. Available at: 9.[1] "NMR screening for rapid protein characterization in structural proteomics" - SciSpace. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization Reactions for Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the derivatization of primary amines. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the analytical detection of primary amines like dodecylamine through chemical derivatization. Direct analysis of these compounds can be challenging due to their high polarity, low volatility, and poor detectability.[1][2] Derivatization addresses these issues by chemically modifying the amine to improve its physicochemical properties for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2]

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of primary amine derivatization and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my derivatization reaction yielding no or very low product?

A1: This is a common issue with several potential causes. Firstly, your derivatizing reagent may have degraded due to improper storage, especially moisture sensitivity for silylating agents.[3][4] Secondly, the reaction conditions, such as pH, temperature, and time, may not be optimal for your specific amine and reagent.[4] Lastly, the primary amine group on your analyte might be sterically hindered or blocked, preventing the reaction from occurring.[5]

Q2: I'm observing high background noise or interfering peaks in my chromatogram. What could be the cause?

A2: High background can often be attributed to the hydrolysis of the derivatization reagent, which can produce fluorescent or UV-active byproducts.[5] Contamination from glassware, solvents, or the sample matrix itself can also introduce interfering substances.[5] Using an excessive amount of the derivatizing reagent can also lead to a large reagent peak that may obscure the peaks of interest.[5]

Q3: My derivatized sample seems to be unstable, showing decreasing peak areas over time. How can I improve stability?

A3: The stability of derivatized amines can be a significant challenge.[5] For some reagents, the resulting derivatives are inherently unstable and require immediate analysis.[1] To improve stability, it is crucial to control both the reaction time and the time until injection.[5] Storing derivatized samples at low temperatures (e.g., 4°C) and protecting them from light can also help to slow down degradation.[5]

Troubleshooting Derivatization Reactions

This section provides a more detailed, question-and-answer-style guide to troubleshooting specific problems you may encounter during your derivatization experiments.

Silylation (e.g., for GC analysis)

Problem: Incomplete or no silylation of dodecylamine.

  • Possible Cause 1: Presence of Moisture. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely sensitive to moisture.[6] Water will preferentially react with the reagent, consuming it and preventing the derivatization of your amine.

    • Solution: Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) if possible. Evaporate aqueous samples to complete dryness before adding the silylating reagent.[6]

  • Possible Cause 2: Insufficient Reagent or Catalyst. The reaction may require a molar excess of the silylating agent to drive it to completion.[3] For sterically hindered amines, a catalyst like Trimethylchlorosilane (TMCS) may be necessary to increase the reactivity of the silylating agent.[7]

    • Solution: As a general rule, use at least a 2:1 molar ratio of BSTFA to active hydrogens.[4][8] If the reaction is sluggish, consider using BSTFA with 1% TMCS.[2][7]

  • Possible Cause 3: Suboptimal Reaction Temperature and Time. While many silylations proceed quickly at room temperature, some amines may require heating to achieve complete derivatization.[6][7]

    • Solution: Start by heating the reaction mixture at 60-80°C for 30-60 minutes.[6] You can monitor the reaction progress by analyzing aliquots at different time points until the product peak area no longer increases.[7]

Acylation (e.g., for GC analysis)

Problem: Low yield of the acylated dodecylamine derivative.

  • Possible Cause 1: Acidic Byproducts Inhibiting the Reaction. Acylation with reagents like trifluoroacetic anhydride (TFAA) produces acidic byproducts that can protonate the amine, reducing its nucleophilicity and hindering the reaction.[9]

    • Solution: Perform the reaction in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct.[9] Alternatively, use an acylating reagent that does not produce acidic byproducts, such as N-methyl-bis(trifluoroacetamide) (MBTFA).[9]

  • Possible Cause 2: Reagent Hydrolysis. Acylating reagents are also susceptible to hydrolysis, which will reduce the amount of active reagent available for the derivatization reaction.

    • Solution: Use anhydrous solvents and take precautions to exclude moisture from the reaction.

Fluorescent Labeling (e.g., for HPLC analysis)

Problem: Weak or no fluorescence signal after derivatization with Dansyl Chloride.

  • Possible Cause 1: Incorrect pH. The reaction of dansyl chloride with primary amines is highly pH-dependent and requires alkaline conditions, typically a pH of 9.5.[10]

    • Solution: Ensure your reaction buffer is at the optimal pH. A sodium bicarbonate buffer is commonly used for this purpose.[1]

  • Possible Cause 2: Reagent Degradation. Dansyl chloride solutions should be prepared fresh, as the reagent can degrade over time, especially when exposed to light and moisture.[11]

    • Solution: Prepare the dansyl chloride solution in a suitable organic solvent like acetone or acetonitrile immediately before use.[1][10]

  • Possible Cause 3: Quenching of Fluorescence. Certain substances in your sample matrix can quench the fluorescence of the dansyl derivative, leading to a lower-than-expected signal.[5]

    • Solution: Perform a sample cleanup step, such as solid-phase extraction (SPE), before derivatization to remove interfering matrix components.

Experimental Protocols & Workflows

Protocol 1: Silylation of Dodecylamine with BSTFA for GC Analysis

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation: Accurately weigh 1-10 mg of the dodecylamine sample into a clean, dry reaction vial.[7] If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[2][6]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).[2]

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[2]

  • Cooling: Allow the vial to cool to room temperature.[2]

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.[2]

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Dodecylamine Sample dry Evaporate to Dryness start->dry add_solvent Add Anhydrous Solvent dry->add_solvent add_bstfa Add BSTFA + 1% TMCS add_solvent->add_bstfa heat Heat at 70-80°C (30-60 min) add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject into GC System cool->inject

Caption: Workflow for silylation of primary amines.[2]

Protocol 2: Fluorescent Labeling of Dodecylamine with Dansyl Chloride for HPLC Analysis

This protocol is adapted for the derivatization of primary amines for HPLC analysis.[1]

  • Sample Preparation: Dissolve the dodecylamine sample in a suitable solvent.

  • Derivatization Reaction:

    • To 1 mL of the amine sample, add 2 mL of a saturated sodium bicarbonate solution.[1]

    • Add 2 mL of a freshly prepared Dansyl Chloride solution (5 mg/mL in acetone).[1]

    • Incubate the mixture at 40°C for 45 minutes in the dark.[1]

  • Reaction Quenching: Add 100 µL of a 25% ammonia solution to consume the excess Dansyl Chloride.[1]

  • Sample Cleanup (Optional): If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove excess reagent and byproducts.

  • Analysis: Inject an appropriate volume of the final solution into the HPLC system.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_quench Quenching cluster_analysis Analysis start Dodecylamine Sample dissolve Dissolve in Solvent start->dissolve add_buffer Add Sodium Bicarbonate dissolve->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl incubate Incubate at 40°C (45 min, dark) add_dansyl->incubate quench Add Ammonia Solution incubate->quench inject Inject into HPLC System quench->inject

Caption: A generalized workflow for the derivatization of amines for analysis.[5]

Data Summary: Common Derivatization Reagents for Primary Amines

The choice of derivatizing agent depends on several factors including the nature of the amine, the desired sensitivity, the stability of the resulting derivative, and the available analytical instrumentation.[1]

ReagentTarget AnalytesReaction TimeDerivative StabilityDetection MethodKey AdvantagesKey Disadvantages
Dansyl Chloride Primary & Secondary Amines[1]15 min to 2 hours[1]Stable[1]UV, Fluorescence[1]Versatile, stable derivatives[1]Longer reaction times, can react with other functional groups[1]
o-Phthalaldehyde (OPA) Primarily Primary Amines[1]< 1 minute to 2 minutes[1]Unstable, requires immediate analysis[1]Fluorescence[1]Very fast reaction, suitable for automation[1]Derivatives are unstable, does not react with secondary amines without a thiol[1]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary & Secondary Amines[1]30 seconds to 40 minutes[1]Stable[1]UV, Fluorescence[1]Highly sensitive, stable derivatives[1]Can have interference from reagent by-products[1]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Primary & Secondary Amines, Alcohols, Carboxylic Acids[6]Variable (minutes to hours)[7]Moisture sensitive[12]GC-FID, GC-MSVersatile, volatile by-products[7]Highly sensitive to moisture[7]
Trifluoroacetic Anhydride (TFAA) Primary & Secondary Amines, Alcohols[13]15-30 minutes[2]Stable[13]GC-FID, GC-ECDProduces stable and volatile derivatives[13]Forms acidic by-products that may need to be removed[9]

References

  • ResearchGate. (n.d.). Optimization of dansyl chloride derivatization conditions for biogenic amines determination and survey of biogenic amines in some fermented foods | Request PDF. Retrieved from [Link]

  • PubMed. (2023, January 7). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • PubMed. (2006, April 15). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Retrieved from [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

  • SciSpace. (n.d.). HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Chromatography Forum. (2014, October 8). Why do my silylations always fail?. Retrieved from [Link]

  • ResearchGate. (2006, January 10). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. Retrieved from [Link]

  • Labinsights. (2023, May 8). Acylation Reagents for Gas Chromatography. Retrieved from [Link]

  • PubMed. (2024, March 29). Detection and quantification of biogenic amines in cephalopod using dansyl chloride pre-column derivatization-HPLC and their production. Retrieved from [Link]

  • Books. (2019, November 12).
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • ACS Publications. (2017, January 19). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Retrieved from [Link]

  • PubMed. (2014, August 15). A derivatization and validation strategy for determining the spatial localization of endogenous amine metabolites in tissues using MALDI imaging mass spectrometry. Retrieved from [Link]

  • RSC Publishing. (n.d.).
  • Shimadzu (België). (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • ResearchGate. (2015, March 10). (PDF) Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • Unknown Source. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]

  • Interchim. (n.d.). Derivatization reagents. Retrieved from [Link]

  • Chromatography. (n.d.).
  • Scribd. (n.d.). Derivatization of Amines | PDF | Amine | Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 13). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

Sources

Addressing incomplete labeling in stable isotope labeling experiments

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Incomplete Labeling in Stable Isotope Labeling Experiments

Welcome to the technical support center for stable isotope labeling (SIL) experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common challenge of incomplete labeling. As Senior Application Scientists, we provide this guidance based on deep expertise and field-proven insights to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is incomplete labeling, and why is it a problem?

Incomplete labeling occurs when not all atoms in a molecule that are targeted for isotopic enrichment are replaced by the stable isotope. For instance, in a SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiment, if not all instances of arginine are replaced with ¹³C₆-arginine, the protein population will be a mix of "light," "medium," and "heavy" labeled forms, even within the "heavy" labeled sample.

This is problematic because it violates the core assumption of many SIL experiments: that the isotopic label is uniformly and completely incorporated. Incomplete labeling can lead to:

  • Inaccurate Quantification: The presence of unlabeled or partially labeled peptides in the "heavy" channel can artificially deflate the calculated heavy/light ratios, leading to an underestimation of protein synthesis or turnover.

  • Increased Data Complexity: The presence of multiple isotopic envelopes for the same peptide complicates spectral analysis and can lead to misidentification of peptides.

  • Reduced Sensitivity: The signal intensity is distributed across multiple isotopic peaks, potentially causing the signal for the fully labeled peptide to fall below the limit of detection.

Q2: How can I detect incomplete labeling in my experiment?

Detecting incomplete labeling is a critical first step. Here are a few methods:

  • Mass Spectrometry (MS) Analysis of Precursor Ions: Examine the isotopic distribution of precursor ions for known, abundant proteins in your sample. The presence of a significant peak at the monoisotopic mass of the unlabeled peptide in your "heavy" labeled sample is a clear indicator of incomplete labeling.

  • Software-Based Analysis: Many modern proteomics and metabolomics software packages have built-in tools to assess labeling efficiency. These tools can calculate the percentage of incorporation for each identified peptide or metabolite.

  • Gas Chromatography-Mass Spectrometry (GC-MS) of Amino Acids: For SILAC experiments, you can hydrolyze a small aliquot of your protein sample, derivatize the resulting amino acids, and analyze them by GC-MS to directly determine the isotopic enrichment of the specific amino acids used for labeling.

Troubleshooting Guide: A Root Cause Analysis Approach

Incomplete labeling is often a symptom of underlying issues in the experimental workflow. This guide will help you diagnose and resolve these root causes.

Issue 1: Insufficient Labeling Time

Causality: The rate of protein turnover and cell division dictates the time required for complete incorporation of the labeled amino acids. If the labeling period is too short, newly synthesized proteins will be labeled, but older, pre-existing proteins will remain unlabeled.

Troubleshooting Steps:

  • Determine Cell Doubling Time: Accurately measure the doubling time of your specific cell line under your experimental conditions.

  • Extend Labeling Duration: As a general rule, aim for a minimum of 5-6 cell doublings to ensure that the original, unlabeled protein population is diluted out to less than 5%.

  • Monitor Labeling Over Time: If you are unsure about the required duration, perform a time-course experiment where you harvest cells at different time points (e.g., 2, 4, 6, 8 doublings) and measure the labeling efficiency at each point.

Experimental Protocol: Time-Course Analysis of SILAC Labeling Efficiency

  • Cell Culture Setup: Seed equal numbers of cells in multiple flasks. Culture one set in "light" medium (e.g., normal L-arginine) and the other sets in "heavy" medium (e.g., ¹³C₆ L-arginine).

  • Time-Point Harvesting: Harvest one flask of "heavy" labeled cells after 2, 4, 6, and 8 cell doublings. Harvest the "light" labeled cells at the final time point.

  • Sample Preparation: Combine an equal amount of protein from the "light" and each "heavy" time-point sample.

  • LC-MS/MS Analysis: Analyze each mixed sample by LC-MS/MS.

  • Data Analysis: Use a software package capable of quantifying SILAC data to determine the heavy/light ratio for a set of abundant, housekeeping proteins at each time point. Plot the labeling efficiency versus the number of cell doublings.

Issue 2: Amino Acid Metabolism and Conversion

Causality: Some cell lines can metabolize certain amino acids into others. A common example is the conversion of arginine to proline. If you are labeling with heavy arginine, this metabolic conversion can lead to the incorporation of heavy proline, complicating your analysis.

Troubleshooting Steps:

  • Use Arginine-to-Proline Conversion Inhibitors: Supplement your SILAC medium with an inhibitor of arginine-to-proline conversion, such as L-proline, in excess.

  • Choose Alternative Labeled Amino Acids: If conversion is a significant issue, consider using a different labeled amino acid, such as lysine, which is not typically subject to interconversion.

  • Utilize Auxotrophic Cell Lines: Whenever possible, use cell lines that are auxotrophic for the amino acid you are using for labeling. This means they cannot synthesize it themselves and are entirely dependent on the external supply, ensuring complete incorporation of the labeled version.

Diagram: Troubleshooting Logic for Incomplete SILAC Labeling

start Incomplete Labeling Detected check_time Is Labeling Time Sufficient? (>5-6 doublings) start->check_time check_metabolism Is Amino Acid Metabolism a Factor? check_time->check_metabolism Yes extend_time Extend Labeling Duration check_time->extend_time No check_supply Is Isotope Supply Depleted? check_metabolism->check_supply No use_inhibitor Add Metabolic Inhibitor (e.g., Proline for Arg->Pro) check_metabolism->use_inhibitor Yes change_aa Switch Labeled Amino Acid (e.g., to Lysine) check_metabolism->change_aa If inhibitor fails replenish_media Replenish Media During Long-Term Culture check_supply->replenish_media Yes solution Complete Labeling Achieved check_supply->solution No extend_time->solution use_inhibitor->solution change_aa->solution replenish_media->solution

Caption: A decision tree for troubleshooting incomplete SILAC labeling.

Issue 3: Isotope Source Depletion

Causality: In dense or long-term cultures, the labeled amino acid in the medium can be depleted. As the external supply dwindles, the cells may begin to recycle amino acids from the breakdown of unlabeled proteins, leading to a decrease in labeling efficiency.

Troubleshooting Steps:

  • Replenish Media: For long-term experiments, periodically replace the culture medium with fresh, isotope-labeled medium.

  • Monitor Amino Acid Concentration: If you have access to an amino acid analyzer, you can directly measure the concentration of the labeled amino acid in the spent medium over time to determine the rate of depletion.

  • Adjust Seeding Density: Avoid excessively high cell densities that can lead to rapid nutrient depletion.

Data Correction Strategies

In cases where incomplete labeling is unavoidable, computational methods can be used to correct the quantitative data.

Table 1: Comparison of Incomplete Labeling Correction Software

Software ToolApproachKey FeaturesReference
SILACAnalyzer Isotopic distribution modelingCorrects for incomplete labeling and amino acid conversion.
MaxQuant Isotopic peak intensity analysisCan estimate and correct for incomplete labeling during the main data processing workflow.
MS1-based correction algorithms Mathematical deconvolutionUses the full isotopic envelope to calculate the extent of labeling and correct the abundance ratios.

Conclusion

Addressing incomplete labeling is crucial for the integrity of your stable isotope labeling experiments. By systematically evaluating potential root causes—from labeling duration and amino acid metabolism to isotope supply—and implementing the appropriate troubleshooting strategies, you can significantly improve the accuracy and reliability of your quantitative data. When experimental optimization is not sufficient, computational correction tools provide a viable alternative for salvaging valuable data.

References

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link]

  • Geiger, T., Wisniewski, J. R., & Mann, M. (2011). A SILAC-based screen for proteins that are regulated by phosphorylation in mitotic cells. Molecular & Cellular Proteomics, 10(10), M111.012028. [Link]

  • McKnight, T. R., & Hozjan, T. (2010). Determination of amino acid isotope enrichment by gas chromatography-mass spectrometry. Methods in Molecular Biology, 615, 143-153. [Link]

  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]

  • Van der Gugten, J., & Schipper, D. (2009). Arginine to proline conversion in SILAC. Nature Methods, 6(4), 252. [Link]

  • Hollins, A. J., & Gadsby, P. J. (2006). SILACAnalyzer—a tool for quantitative analysis of SILAC-MS/MS data. Proteomics, 6(16), 4367-4370. [Link]

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26(12), 1367-1372. [Link]

  • Park, S. K., Venable, J. D., Xu, T., & Yates, J. R. (2008). A quantitative analysis software tool for stable isotope labeling experiments. Nature Methods, 5(4), 319-322. [Link]

Challenges in the accurate quantification of 15N enrichment levels

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stable Isotope Quantification. As a Senior Application Scientist, I have designed this resource to address the mechanistic challenges of quantifying 15N enrichment via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Isotope Ratio Mass Spectrometry (IRMS). In biological mass spectrometry, true optimization moves beyond generic "fix-it" steps; it requires understanding the physical causality behind experimental anomalies to build workflows that act as self-validating systems.

Below is our comprehensive troubleshooting matrix, core FAQs, and validated protocols.

I. Expert FAQs: Mechanistic Drivers of 15N Quantification Errors

Q1: Why does my LC-MS/MS identify significantly fewer 15N-labeled peptides compared to their 14N counterparts? Causality: Unlike standard 13C-SILAC—which introduces a fixed, predictable mass shift per labeled amino acid—15N metabolic labeling shifts a peptide's mass based on the total number of nitrogen atoms in its specific sequence[1]. If your in vivo enrichment is suboptimal (e.g., <98%), the heavy peptide signal does not present as a clean peak. Instead, it splits across a broadened, complex isotopic envelope[2]. Standard peptide identification algorithms fail to fit these broadened envelopes, causing the signal-to-noise (S/N) ratio to plummet, which selectively pushes larger 15N peptides below the identification threshold[2].

Q2: How does slow protein turnover in mammalian tissues skew 15N quantification? Causality: In Stable Isotope Labeling in Mammals (SILAM), achieving steady-state isotopic equilibrium depends entirely on the tissue's intrinsic protein turnover rate[3]. Tissues like the brain and skeletal muscle require vastly longer periods for the 15N-labeled amino acid precursor pools to equilibrate with the dietary source[4]. When enrichment drops below 95% in these tissues, the extraction of the precise ion chromatogram for the 15N peptide is hindered by isotopic overlap with the 14N species, causing direct ratio compression and inaccurate quantification[3].

Q3: We are detecting unexpected 15N incorporation into non-target amino acids during microbial labeling. What causes this "isotopic scrambling"? Causality: Scrambling occurs when highly active, reversible transaminase enzymes effectively redistribute 15N from the supplemented minimal media (e.g., 15NH4Cl) into interconnected metabolic pools before it incorporates into your target sequence[5]. To self-validate whether this is a true biological scrambling event or merely in-source mass spectrometer fragmentation mimicking scrambling, you must run an unlabeled control. If the scrambling pattern disappears in the unlabeled run, the phenomenon is biological, and you must optimize cell culture conditions (such as pH and temperature) to favor directional enzymatic synthesis over reversible scrambling[5].

II. Process Visualizations

G A 1. In Vivo Metabolic Labeling (15N-Spirulina Diet) B 2. Tissue Harvest & Protein Extraction A->B Equilibration C 3. Enzymatic Digestion (Trypsin) B->C D 4. LC-MS/MS Analysis C->D E 5a. High Enrichment (>98%) Accurate Isotopic Envelope D->E Validated F 5b. Suboptimal (<98%) Broadened Isotopic Envelope D->F Turnover Delay G 6a. Standard Algorithm ID & Quantification E->G H 6b. Apply 15N Ratio Correction Method F->H Algorithm Adjustment

Workflow for 15N SILAM highlighting correction paths for suboptimal isotopic enrichment.

III. Data Presentation: Diagnostics & Troubleshooting Matrix

When encountering poor quantification precision or missing data points, rely on the following causality matrix to pinpoint the mechanical failure in your setup.

Detection ModalityRecognized SymptomMechanistic CauseSelf-Validating Solution
LC-MS/MS Under-representation of large 15N-peptides in SILAMAn increased number of nitrogen atoms compounds mass variance at <98% enrichment, pushing the monoisotopic peak below LOD[2].Utilize a post-acquisition computational ratio correction algorithm to adjust for incomplete enrichment based on observed precursor purity[2][6].
LC-MS/MS Isobaric interference inflates reporter ion intensitiesCo-isolation of background peptides of similar m/z in the MS1 survey scan[6].Integrate High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) to orthogonally separate ions by shape/charge prior to MS2[6][7].
IRMS Poor analytical precision in the low-nmol δ15N rangeConventional Elemental Analysis (EA) lacks the sensitivity for nmol ranges, and He/O2 flow is easily contaminated by atmospheric N2[8][9].Switch to Chemical Conversion (CM-N2O) methods, which isolate low-concentration 15N optimally, validating with continuous atmospheric blanks[8].
IRMS/NMR Severe line broadening or loss of sensitivity15N has a very low natural abundance (0.36%) and a negative gyromagnetic ratio (-2.7126), lowering sensitivity natively[1].Leverage GC/combustion/IRMS for extreme enrichment limits, relying on stable isotope precursors to boost spacing between isotopic peaks[1][10].

IV. Self-Validating Experimental Protocols

Protocol 1: Two-Generation 15N Metabolic Labeling in Mammalian Models (SILAM)

Goal: Achieve >95% robust 15N enrichment even in notoriously slow-turnover tissues like the brain.

Rationale: Feeding a single generation rarely pushes the brain or muscle precursor amino acid pools to steady-state isotopic equilibrium. A multi-generational labeling strategy circumvents this kinetic bottleneck[3][4].

  • Diet Formulation: Prepare a diet utilizing a 1:2 to 1:3 (wt/wt) ratio of lyophilized 15N-Spirulina whole cells (U-15N, >98% enriched) mixed into a non-protein powder base[4].

  • F0 Generation Priming (Pre-equilibration): Immediately post-weaning, transition the F0 generation female rodents strictly to the 15N-Spirulina diet for a minimum of 10 weeks[4]. This saturates their baseline metabolic precursor pools.

  • F1 Generation Labeling: Mate the F0 females. The F1 generation will be exposed to 15N in utero and continuously through lactation, ensuring that even slow-turnover neurodevelopmental pathways integrate the heavy isotope[3].

  • Validation Check (System Check): Sacrifice a representative subset of F1 offspring at day 45. Extract the target tissue, digest with Trypsin, and extract the MS ion chromatograms using the Census algorithm.

    • Self-Validation: Calculate the isotopic distribution across the peptide envelope. If the enrichment level is evaluated to be <90%, you must extend the feeding duration or increase the Spirulina ratio for the remaining cohort before full experimentation[4].

Protocol 2: Chemical Conversion (CM-N2O) Denitrifier Method for IRMS

Goal: Highly precise quantification of trace inorganic 15N signatures (NO3-).

Rationale: Atmospheric N2 easily contaminates conventional elemental analysis. The denitrifier method bypasses this by utilizing engineered bacteria lacking an N2O reductase enzyme, converting trace NO3- securely into N2O gas, which is cleanly resolved from atmospheric interference[8][11].

  • Bacterial Culturing: Culture a strain of Pseudomonas aureofaciens in supplemented nutrient broth to a standardized, high optical density.

  • Sample Loading & Conversion: Transfer 2.5 to 40 mL of sample solution (targeting approximately 0.312 μmol N concentration) into gas-tight anaerobic vials containing the bacterial culture[8]. Allow 24 hours for quantitative reduction of the target NO3- to N2O gas.

  • Validation Standards Integration: Critical Step. In every single batch run, integrate internationally recognized isotopic reference materials (e.g., IAEA-NO-3) alongside matrix-matched blanks[8][12].

  • Purge-and-Trap Delivery: Purge the vial headspace with a helium carrier gas, trapping the volatile N2O onto a cryo-focusing module. Finally, release the concentrated gas into the IRMS for high-precision, interference-free mass scanning[8].

V. Secondary Visualization: Diagnostic Logic Tree

G2 Start Start: Low 15N Peptide Identification Rate CheckEnrich Calculate average 15N enrichment level Start->CheckEnrich Dec1 Is Enrichment > 95%? CheckEnrich->Dec1 PathLow Incomplete Labeling Dec1->PathLow No PathHigh Check MS parameters Dec1->PathHigh Yes ActionLow Apply mathematical isotope ratio correction PathLow->ActionLow Dec2 Isobaric Interference? PathHigh->Dec2 ActionHigh Enable FAIMS / Ion Mobility Dec2->ActionHigh Yes ActionFine Data Validated Dec2->ActionFine No

Logic tree for diagnosing and mitigating low identification rates in 15N-labeled MS datasets.

References

  • Optimizing Identification and Quantitation of 15N-Labeled Proteins in Comparative Proteomics ResearchG
  • 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover PubMed Central (PMC)
  • Quantitative Proteomics Using Isobaric Labeling: A Practical Guide Oxford Academic (OUP)
  • Minimizing Isotopic Scrambling in 15N Labeling Experiments BenchChem
  • Challenges in Measuring Nitrogen Isotope Signatures in Inorganic Nitrogen Forms: An Interlabor
  • The 15N-Gas Flux Method for Quantifying Denitrification in Soil: Current Progress and Future Directions Thuenen.de
  • Sequential Measurement of 13C, 15N, and 34S Isotopic Composition on Nanomolar Quantities using Nano-EA/IRMS Wiley / DOI
  • Stable Isotope Labeling in Mammals with 15N Spirulina CK Isotopes
  • Discovering Nature's Fingerprints: Isotope Ratio Analysis on Bioanalytical Mass Spectrometers VLIZ
  • IRMS Analysis | Isotope-R
  • The Use of Nitrogen-15 in Microbial Natural Product Discovery and Biosynthetic Characteriz
  • Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics Journal of Proteome Research

Sources

Validation & Comparative

Assessing the Accuracy of Dodecan-1-(¹⁵N)amine for Absolute Quantification in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Methodology Standard.

The Analytical Bottleneck: Matrix Suppression of Polar Metabolites

In quantitative mass spectrometry, the accurate measurement of low-molecular-weight carboxylic acids (e.g., short-chain fatty acids, Krebs cycle intermediates, and acidic pharmaceuticals) remains a persistent challenge. These highly polar analytes exhibit negligible retention on standard reverse-phase (C18) columns, eluting in the column's void volume. This early elution window is heavily populated by un-retained salts, endogenous phospholipids, and proteins, creating a severe "matrix effect" that unpredictably suppresses analyte ionization[1].

While traditional solutions rely on purchasing heavily deuterated internal standards for every single analyte of interest, this approach is often cost-prohibitive or commercially unavailable for novel biomarkers. Furthermore, deuterated standards introduce their own analytical artifacts.

As a highly effective alternative, Isotope-Coded Derivatization (ICD) utilizing Dodecan-1-(¹⁵N)amine (¹⁵N-dodecylamine) has emerged as an authoritative strategy for absolute quantification. By converting target analytes into highly hydrophobic, stable isotope-paired derivatives, researchers can bypass the ion-suppression zone while perfectly normalizing instrument response[2].

Mechanistic Causality: Why Dodecan-1-(¹⁵N)amine?

A. The Phase-Transfer Injection (Hydrophobicity)

Unlabeled dodecylamine is an aliphatic primary amine with a 12-carbon tail (C₁₂H₂₅NH₂). When covalently linked to an endogenous carboxylic acid via an amide bond, it massively increases the lipophilicity of the resulting complex. Causally, this forces the once-polar analyte to partition strongly into the C18 stationary phase. The complex now elutes in a high-organic mobile phase window (e.g., 70–90% Acetonitrile), entirely escaping the early-eluting polar suppressors that ruin quantification accuracy[3].

B. The ¹⁵N Advantage over Deuterium (Absolute Co-Elution)

The gold standard for mass spectrometry quantification is Isotope Dilution Mass Spectrometry (IDMS)[4]. However, commonly used deuterium (²H) tags alter the vibrational frequency of C-H bonds, slightly decreasing the overall lipophilicity of the labeled standard. This creates a chromatographic isotope effect where the heavy (deuterated) standard elutes slightly earlier than the light (endogenous) analyte. Because they enter the mass spectrometer at slightly different times, they experience different matrix suppression environments, destroying the fundamental assumption of IDMS.

Dodecan-1-(¹⁵N)amine sidesteps this physics problem. By substituting the nitrogen atom with its heavy ¹⁵N isotope (98 atom % purity, creating an M+1 mass shift), the tag provides necessary mass differentiation without perturbing the compound's hydrophobic profile[2]. The 14N-analyte and ¹⁵N-standard achieve absolute co-elution . They enter the ESI source at the exact same millisecond, competing for charge in the exact same matrix environment. Consequently, signal suppression is universally canceled when evaluating the heavy-to-light peak area ratio[5].

Workflow cluster_sample Biological Samples cluster_std Calibration Standards S1 Extract Polar Acids (Endogenous) S2 Derivatize with 14N-Dodecylamine (Light) S1->S2 Mix Mix 1:1 (Isotopologue Pairing) S2->Mix C1 Known Acid Concentrations (Spiked Matrix) C2 Derivatize with 15N-Dodecylamine (Heavy) C1->C2 C2->Mix LCMS LC-MS/MS Analysis (Absolute Co-elution) Mix->LCMS Data Absolute Quantification (Light/Heavy Peak Area Ratio) LCMS->Data

Fig 1: Workflow for Isotope-Coded Derivatization with 14N/15N-Dodecylamine.

Objective Comparison with Alternative Methodologies

When engineering a targeted LC-MS/MS assay, selecting the proper quantification tag is a balance of chemistry, cost, and target compatibility. Below is an objective comparison of ¹⁵N-Dodecylamine against other standard protocols.

Tagging Strategy / MethodPrimary Analyte TargetC18 Retention Shift (Hydrophobicity)Chromatographic Isotope EffectMatrix Effect CancellationCost-Effectiveness & Practicality
¹⁵N-Dodecylamine ICD Carboxylic AcidsExtreme (+12 Carbons) . Completely moves analytes out of void volume.None . ¹⁵N does not alter retention time.Excellent . Absolute co-elution normalizes ionization variation.High . One custom tag covers the entire acidic metabolome.
¹⁵N-Cholamine Tag Carboxylic AcidsLow-Moderate . Adds permanent positive charge but minimal lipophilicity.None . Uses ¹⁵N.Excellent . Absolute co-elution achieved.Medium . Excellent for MS/NMR dual modes, but lower RT shift.
Deuterated (²H) IS Variable (Compound specific)None . Replicates endogenous compound.Mild to Severe . Shorter C-D bonds cause premature elution.Moderate . RT shifts lead to unequal matrix suppression.Low . Requires individual purchase/synthesis per analyte.
Standard Addition UniversalNone . Endogenous molecules remain highly polar.N/A (No internal standard used).Poor . Cannot correct for run-to-run drift.Low . High labor cost; requires 5+ injections per sample[1].

Self-Validating Protocol: EDC/NHS Coupling for Absolute Quantification

To ensure scientific integrity, a chemical derivatization protocol must be self-validating —meaning the assay contains built-in checkpoints to identify reaction failure. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) to couple the target carboxylic acid to Dodecan-1-(¹⁵N)amine[3].

Reaction Acid Target Analyte (R-COOH) NHS_Ester NHS-Ester Intermediate Acid->NHS_Ester EDC / NHS (pH 6.0) Amide 15N-Dodecylamide (+1 Da Mass Shift) NHS_Ester->Amide 15N-Dodecylamine (pH 8.5)

Fig 2: Mechanism of EDC/NHS mediated conjugation of 15N-dodecylamine to acids.

Step-by-Step Methodology

Phase 1: Extraction & Internal Quality Control (QC) Seeding

  • Aliquot 50 µL of the biological fluid (e.g., plasma, cell lysate) and 50 µL of Calibration Standards into separate vials.

  • Seed Orthogonal Control: Spike 10 µL of Heptadecanoic Acid (a C17 acid not biologically active in the specific tissue) into all samples. Causality: Post-acquisition recovery analysis of this control validates that extraction and derivatization efficiencies remained uniform across the plate.

  • Extract polar metabolites using a 4:1 Methanol:Water precipitation. Centrifuge at 14,000 x g and dry the supernatant under nitrogen.

Phase 2: Carboxylic Acid Activation

  • Reconstitute the dried extracts in 50 µL of MES Buffer (50 mM, pH 6.0). Causality: EDC requires a slightly acidic environment to optimally convert the carboxyl group into an active O-acylisourea intermediate.

  • Add 10 µL of 100 mM EDC and 10 µL of 100 mM NHS. Incubate at room temperature for 30 minutes. Causality: NHS substitutes the unstable EDC intermediate, forming a stable, highly amine-reactive NHS-ester[3].

Phase 3: Isotope-Coded Derivatization

  • Adjust the reaction pH to 8.5 by adding 10 µL of Borate Buffer (200 mM). Causality: Primary amines are only nucleophilic when unprotonated. Dodecylamine (pKa ~10.6) requires an alkaline shift to successfully attack the NHS-ester.

  • Labeling Split:

    • To the Biological Sample vials, add 20 µL of 100 mM ¹⁴N-Dodecylamine .

    • To the Calibration Standard vials, add 20 µL of 100 mM ¹⁵N-Dodecylamine (CAS 204451-52-5)[2].

  • Incubate at 40°C for 60 minutes to drive the reaction to completion. Quench with 10 µL of 10% Hydroxylamine to neutralize unreacted NHS-esters.

Phase 4: Matrix Normalization & LC-MS/MS

  • Mix equal volumes (20 µL) of the ¹⁴N-labeled sample and the corresponding ¹⁵N-labeled calibration point.

  • Validate Reaction Completion: During MS acquisition, configure a Multiple Reaction Monitoring (MRM) transition for the unreacted tags. Detecting residual reagent guarantees the reaction was not limited by dodecylamine depletion.

  • Quantify absolute concentrations by taking the area ratio of the ¹⁴N [M+H]⁺ intact precursor against the ¹⁵N [M+H+1]⁺ intact precursor.

References

  • Tayyari, F., et al. (2013). 15N‑Cholamine: A Smart Isotope Tag for Combining NMR- and MS- Based Metabolite Profiling. Analytical Chemistry. Available at: [Link]

  • Ma, Y., et al. (2025). Absolute Quantification of Amine Metabolites in Human Cerebrospinal Fluid via MS1-centric Isotopic N,N-dimethyl-Leucine (iDiLeu) Labeling. National Institutes of Health (PMC). Available at: [Link]

  • Stahnke, H., et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry (ACS). Available at: [Link]

  • Choi, K.Y., et al. (2013). Hyaluronic acid based self-assembling nanosystems for CD44 target mediated siRNA delivery to solid tumors. Biomaterials. Available at:[Link]

  • Lappin, G., & Stevens, L. (2006). The use of isotopes in the determination of absolute bioavailability of drugs in humans. Expert Opinion on Drug Metabolism & Toxicology. Available at:[Link]

Sources

Cross-Validation of 15N Labeling Data: Integrating NMR with HDX-MS and SPR for Robust Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biophysics, I frequently encounter drug discovery campaigns heavily reliant on single-method validation. While 2D


H-

N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is rightfully considered the gold standard for mapping protein-ligand interactions at atomic resolution[1], relying solely on it introduces significant risk.

To build a structurally accurate and trustworthy hit-to-lead pipeline, we must construct self-validating workflows. This guide critically compares


N NMR performance against two orthogonal pillars—Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Surface Plasmon Resonance (SPR)—and details how synthesizing these datasets uncovers the true causality of protein-ligand binding mechanics.

The Causality of Artifacts: Why N NMR Requires Orthogonal Validation


N NMR identifies binding events by tracking Chemical Shift Perturbations (CSPs) in the backbone amide nitrogen and proton resonance[2]. However, this sensitivity is a double-edged sword due to two fundamental biophysical phenomena:
  • Concentration-Induced Artifacts: NMR inherently lacks the sensitivity of mass spectrometry, typically requiring 50 to 500 µM of isotopically labeled protein[2]. At these high concentrations, weakly binding fragments or hydrophobic ligands often trigger non-specific protein aggregation, manifesting as global peak broadening that mimics genuine binding[3].

  • The CSP Ambiguity (Allostery vs. Direct Binding): A CSP occurs when the local magnetic environment of the backbone amide changes. This shift happens if a ligand binds directly to the pocket, but it also occurs if binding triggers a distal structural rearrangement (allostery). Without extensive and time-consuming Nuclear Overhauser Effect (NOE) assignments, a 2D HSQC spectrum cannot easily differentiate between a localized orthosteric binder and an allosteric conformational shift.

To validate


N data, we implement the following tripartite workflow.

G Primary Primary Screen (e.g., Virtual, HTS) NMR 15N NMR (HSQC) Atomic CSPs & KD Primary->NMR Hit Compounds HDX HDX-MS Solvent Accessibility NMR->HDX Map Allostery SPR SPR Kinetics kon, koff, KD NMR->SPR Kinetic Confirmation Lead Validated Lead Candidate HDX->Lead Protection Data SPR->Lead 1:1 Stoichiometry

Workflow integrating 15N NMR screening with orthogonal HDX-MS and SPR validation.

Orthogonal Method 1: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Causality & Mechanistic Synergy

Both


N NMR and HDX-MS interrogate the exact same biological target: the backbone amide[4]. However, where NMR measures the magnetic shielding of the 

N-H pair, HDX-MS measures the physical exchange rate of that amide proton with solvent deuterium (

)[5].

If NMR shows a widespread CSP, we cross-validate with HDX-MS. If HDX-MS reveals localized deuterium protection (a lower exchange rate due to physical ligand shielding), we can conclude the global NMR shift was an allosteric artifact[6]. Conversely, if HDX-MS reveals distal protection, we have confirmed a true allosteric modulator[7]. Furthermore, HDX-MS has virtually no upper mass limit and requires drastically less sample[8].

Self-Validating Experimental Protocol

To ensure high-fidelity protection factors, our HDX-MS protocol is designed as a self-validating thermodynamic trap:

  • Equilibration (Labeling): Dilute the apo-protein and ligand-bound target 1:10 into a

    
    -based physiological buffer. Maintain continuous labeling over a logarithmic time course (e.g., 10s, 1m, 10m, 1h, 4h).
    
  • Quenching (The Validation Control): Halt the exchange rapidly by dropping the pH to 2.5 and the temperature to 0°C[6]. Causality Check: Amide exchange is base-catalyzed; this specific quench condition drops the exchange rate by orders of magnitude, minimizing back-exchange to <5% and locking the biological state for analysis.

  • Proteolytic Digestion: Pass the quenched sample through an online immobilized pepsin reactor. Pepsin is uniquely active at pH 2.5, generating highly overlapping peptide fragments[6].

  • LC-MS/MS Acquisition: Desalt and elute the peptides into a high-resolution mass spectrometer.

  • Data Integration: Calculate the shift in the centroid mass of the isotopic envelope to determine the Protection Factor (PF)[9].

Orthogonal Method 2: Surface Plasmon Resonance (SPR)

Causality & Mechanistic Synergy

While NMR titration curves excellently map the thermodynamics of binding (equilibrium


), they fundamentally lack kinetic resolution[3]. Furthermore, at the high protein concentrations required for NMR, multi-site non-specific binding can easily masquerade as a legitimate interaction[2].

SPR acts as our kinetic truth-teller. By immobilizing the target protein on a sensor chip and flowing the ligand over it, we track the refractive index changes in real time[10]. SPR operates at picomolar to nanomolar receptor densities, thereby artificially eliminating the concentration-dependent aggregation seen in NMR tubes[11].

Self-Validating Experimental Protocol
  • Surface Functionalization: Covalently attach the target protein onto a carboxymethylated dextran (CM5) sensor chip via standard EDC/NHS amine coupling.

  • Double-Referencing (The Validation Control): Activate and immediately block a reference flow cell with ethanolamine (without protein). Causality Check: All analyte responses are strictly double-referenced (Active minus Reference, minus buffer blank). This mathematically subtracts bulk refractive index changes and non-specific matrix interactions[10].

  • Single-Cycle Kinetics: To prevent target denaturation from harsh regeneration buffers, inject the ligand in a five-step ascending dose cascade without intermediate regeneration.

  • Dissociation: Flow pure running buffer to accurately calculate the dissociation rate constant (

    
    )[11].
    
  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive

    
    , 
    
    
    
    , and
    
    
    [3]. Deviations from a 1:1 fit instantly flag super-stoichiometric aggregators previously missed by NMR.

G CSP NMR Observation: Chemical Shift Perturbation (CSP) Prot_Loc HDX-MS: Localized Protection CSP->Prot_Loc Pocket shift Prot_Dist HDX-MS: Distal Protection CSP->Prot_Dist Global shift Kin_1 SPR: 1:1 Kinetic Binding Prot_Loc->Kin_1 Kin_Ag SPR: Non-specific / Aggregation Prot_Loc->Kin_Ag Prot_Dist->Kin_1 Prot_Dist->Kin_Ag Res_Orth Orthosteric Binder Kin_1->Res_Orth If Localized Res_Allo Allosteric Modulator Kin_1->Res_Allo If Distal Res_False False Positive Kin_Ag->Res_False Super-stoichiometric

Logic matrix for determining binding mechanisms using NMR, HDX-MS, and SPR data.

Quantitative Performance Comparison

Synthesizing these methods requires understanding their operational limits. The table below summarizes the technical specifications guiding our cross-validation matrix.

Parameter

N NMR (HSQC)
HDX-MSSPR
Primary Readout Magnetic Resonance (CSP)Deuterium Uptake (Mass Shift)Refractive Index (Resonance Units)
Mechanistic Output Atomic binding site,

Solvent protection, allostery

,

,

, stoichiometry
Sample Req. / Run High (50–500 µM)Low (1–10 µM)Very Low (ng to µg immobilized)
Target Mass Limit ~30–50 kDa (without TROSY)Unlimited (>1 MDa)Unlimited (Whole cells/viruses possible)
Isotope Labeling Mandatory (

N,

C,

H)
Not requiredNot required
Key Vulnerability Concentration-induced artifactsPeptide-level (not atomic) resolutionImmobilization may alter folding

Conclusion

While


N NMR remains unparalleled for atomic-resolution mapping of binding interfaces, treating it as an isolated ground truth frequently leads drug discovery campaigns down costly dead ends. By integrating NMR with the physical solvent-exclusion metrics of HDX-MS and the real-time kinetic rigor of SPR, we transition from observing isolated molecular symptoms (CSPs) to diagnosing the complete biophysical mechanism of target engagement. This triad ensures that only functionally active, stoichiometrically true, and mechanistically defined leads progress into advanced preclinical development.

References

  • Fragment-based screening by protein-detected NMR spectroscopy - National Institutes of Health (NIH) PMC. 2

  • Fragment-based drug discovery campaigns guided by native mass spectrometry - National Institutes of Health (NIH) PMC. 3

  • Concepts and Core Principles of Fragment-Based Drug Design - National Institutes of Health (NIH) PMC. 10

  • NMR in drug discovery: A practical guide to identification and validation of ligands - ResearchGate.1

  • Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - National Institutes of Health (NIH) PMC. 5

  • Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - National Institutes of Health (NIH) PMC. 4

  • High-Resolution Hydrogen–Deuterium Protection Factors from Sparse Mass Spectrometry Data Validated by NMR - National Institutes of Health (NIH) PMC. 9

  • Hydrogen Deuterium Exchange and other Mass Spectrometry-based Approaches for Epitope Mapping - National Institutes of Health (NIH) PMC. 6

  • Fragment-based drug discovery: A graphical review - National Institutes of Health (NIH) PMC. 11

  • Lipid-targeting pleckstrin homology domain turns its autoinhibitory face toward the TEC kinases - National Institutes of Health (NIH) PMC. 7

  • Coarse-Grained Conformational Sampling of Protein Structure Improves the Fit to Experimental Hydrogen-Exchange Data - Frontiers. 8

Sources

Decoding Nitrogen Flux: A Comparative Guide to Dodecan-1-(15N)amine vs. Traditional 15N Tracers in Metabolic Studies

Author: BenchChem Technical Support Team. Date: March 2026

As the field of metabolomics matures, the precision of our metabolic mapping depends entirely on the strategic selection of isotopic tracers. While carbon (13C) tracking has dominated early metabolic profiling, nitrogen (15N) tracing is essential for elucidating amino acid synthesis, nucleotide metabolism, and ammonia detoxification pathways.

This guide provides an application-focused comparison between the specialized aliphatic tracer Dodecan-1-(15N)amine (15N-dodecylamine) and standard central metabolism tracers like 15N-Glutamine and 15N-Ammonium Chloride . By exploring the causality behind tracer selection, we outline how researchers can optimize their analytical workflows for both polar metabolic flux and lipid-associated amine profiling.

Mechanistic Foundations: Why the Tracer Defines the Data

Traditional Tracers: 15N-Glutamine & 15N-Ammonium Chloride

Traditional 15N tracers are water-soluble molecules that readily enter central cellular metabolism.

  • 15N-Glutamine: Glutamine acts as the primary nitrogen donor for purine/pyrimidine biosynthesis and non-essential amino acid transamination. In oncology and drug development, 15N-glutamine tracing is universally deployed to identify dysregulated tumor metabolism, pinpointing dependencies on glutaminolysis and enzymatic vulnerabilities like glutaminase (GLS)[1].

  • 15N-Ammonium Chloride (15NH4Cl): Essential for studying whole-body nitrogen clearance. In functional hepatic and neuro-metabolic models, 15N-ammonium chloride is infused to track the urea cycle flux in hepatocytes[2] and astrocytic glutamine synthesis driven by hyperammonemia in the brain[3].

The Specialized Alternative: Dodecan-1-(15N)amine

Dodecan-1-(15N)amine (


) serves a fundamentally different biological and analytical purpose. Because it is a 12-carbon primary aliphatic amine, it is highly amphiphilic, partitioning readily into lipid bilayers.
  • Chemical Isotope Labeling (CIL): Biologically, aliphatic amines occur in trace amounts and are difficult to detect due to poor ionization efficiency and complex matrices. Dodecan-1-(15N)amine is strategically utilized as a heavy-isotope internal standard in high-resolution LC-MS. By spiking this M+1 mass-shifted tracer into samples subjected to Chemical Isotope Labeling (CIL), researchers can perform absolute quantification of trace amines and phenols with exceptionally high sensitivity[4].

  • Surfactant & Lipidic Metabolism: In pharmacokinetic (PK) and environmental toxicity studies, 15N-dodecylamine acts as a direct metabolic tracer to evaluate the degradation kinetics of alkylamine surfactants and their accumulation in organelle membranes.

Comparative Data Overview

To assist in experimental design, the physical properties, target pathways, and primary analytical platforms of these tracers are summarized below.

FeatureDodecan-1-(15N)amine[Amide-15N]Glutamine15N-Ammonium Chloride (15NH4Cl)
Structure Long-chain aliphatic aminePolar amino acidInorganic salt
Solubility Lipophilic / AmphiphilicHighly AqueousHighly Aqueous
Primary Application CIL Internal Standard; Surfactant MetabolismTumor Metabolism; Nucleotide SynthesisUrea Cycle Flux; Hepatic Encephalopathy
Isotopic Shift M+1 (m/z 187.34 for protonated ion)M+1 or M+2 (depending on labeling)M+1
Key Analytical Platform LC-HRMS/MSLC-MS, GC-MS, NMRNMR[3], GC-MS[2]
Major Advantage Unparalleled precision as a reference standard for trace aliphatic amine quantitation[4].Broad integration into anabolic pathways[1].Direct measurement of ammonia detoxification[3].

Mandatory Visualizations: Workflows & Pathways

To map the distinct operational realms of these tracers, the following logical flowcharts illustrate their roles in analytical chemistry and biological pathways.

G A 15N-Glutamine (Extracellular) B 15N-Glutamate (Intracellular) A->B Glutaminase C 15NH4+ / Ammonia (Tracer or Metabolite) B->C GDH E Nucleotides & Amino Acids B->E Transaminases C->B Reductive Amination D Urea Cycle (Hepatic Clearance) C->D CPS1 Entry

Central 15N flux: Glutamine and Ammonium routing through transamination and the urea cycle.

G N1 Complex Biological Matrix (Endogenous Amines) N2 Chemical Isotope Labeling (Dansylation/Derivatization) N1->N2 N4 LC-HRMS/MS Analysis N2->N4 N3 Spike: Dodecan-1-(15N)amine (Internal Standard) N3->N4 Reference Tagging N5 Absolute Quantification (Isotope Ratio Normalization) N4->N5

CIL LC-MS workflow utilizing Dodecan-1-(15N)amine as an absolute quantification standard.

Self-Validating Experimental Protocols

A robust experiment relies on built-in validation checks to ensure signal integrity. Below are validated methodologies detailing how to deploy these tracers.

Protocol A: Tracing Nitrogen Flux in Tumors using 15N-Glutamine

Objective: Track the flux of glutamine-derived nitrogen into nucleotide biosynthesis pathways. Self-Validating Principle: Confirmation of Isotopic Steady-State and Natural Abundance Correction.

  • Media Preparation: Formulate custom DMEM devoid of unlabeled glutamine. Supplement with 4 mM [Amide-15N]Glutamine. Validation Check: Run an unconditioned media blank through LC-MS to confirm 0% unlabeled glutamine background.

  • Cell Culturing: Plate cancer cells (e.g., HeLa or A549) and allow adherence for 24 hours. Wash with PBS, then introduce the 15N-Glutamine media.

  • Time-Course Extraction: Quench metabolism rapidly by washing cells with ice-cold saline, followed immediately by the addition of -80°C 80% Methanol at intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Isotopic Steady-State Validation: Measure the 15N enrichment of intracellular glutamate. The protocol is biologically validated once the M+1 fraction of glutamate plateaus (indicating isotopic steady-state).

  • LC-MS Analysis & Data Correction: Analyze polar extracts using HILIC-LC-MS. Critical Step: Apply standard natural abundance correction matrices (e.g., IsoCor or AccuCor) to isolate biological 15N incorporation from naturally occurring 13C and 15N isotopes.

Protocol B: Trace Amine Profiling via CIL with Dodecan-1-(15N)amine

Objective: Perform absolute quantification of trace aliphatic amines in complex biofluids or tissues using Chemical Isotope Labeling (CIL)[4]. Self-Validating Principle: Dynamic Range Validation and Spike Recovery.

  • Standard Preparation: Prepare a master stock of Dodecan-1-(15N)amine (98 atom % 15N) in LC-MS grade methanol (1 mg/mL).

  • Matrix Spiking: Aliquot 100 µL of the biological sample (e.g., serum or tissue homogenate). Spike a known concentration (e.g., 10 pmol) of the Dodecan-1-(15N)amine internal standard directly into the crude matrix to account for downstream extraction loss.

  • Chemical Isotope Labeling (Derivatization): Add the derivatization reagent (e.g., Dansyl chloride) to the mixture and incubate at 40°C for 45 minutes to enhance ionization efficiency and chromatographic retention.

  • Extraction & Recovery Check (Validation): Perform liquid-liquid extraction. Calculate the recovery rate of the M+1 15N-dodecylamine peak area against a neat solvent spike. Validation: Recoveries between 85-115% validate the extraction efficiency.

  • LC-HRMS/MS Acquisition: Separate via Reverse Phase C18 chromatography. Monitor the transition or exact mass of the derivatized 15N-dodecylamine versus the endogenous 14N-amines.

  • Quantification: Generate a ratio of the unlabeled target amine peak area to the Dodecan-1-(15N)amine peak area. Interpolate absolute concentrations using an external calibration curve generated under identical matrix conditions.

Conclusion

The selection of a 15N tracer dictates the metabolic narrative a researcher can observe. While traditional tracers like 15N-Glutamine and 15N-Ammonium Chloride remain irreplaceable for tracking central metabolic flux and whole-body nitrogen clearance[1][2][3], they fall short in lipidomic and trace analytical spaces. Dodecan-1-(15N)amine offers high-fidelity mapping of lipid-associated amines and serves as an uncompromising internal standard for advanced Chemical Isotope Labeling LC-MS workflows[4]. Careful integration of these tools—backed by stringent mathematical correction and self-validating protocols—ensures rigorous and reproducible metabolic datasets.

References

  • MDPI. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Available at: [Link]

  • Shen, J., et al. (1998). 15N-NMR spectroscopy studies of ammonia transport and glutamine synthesis in the hyperammonemic rat brain. PubMed. Available at: [Link]

  • Brosnan, J. T., et al. (n.d.). A Mass Isotopomer Study of Urea and Glutamine Synthesis from 15N-labeled Ammonia in the Perfused Rat Liver. Semantic Scholar. Available at:[Link]

  • Open Exploration Publishing. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Available at:[Link]

Sources

Technical Evaluation & Comparison Guide: Dodecan-1-(15N)amine in Biological Matrix Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundation

The integration of stable isotope-labeled probes into biological mass spectrometry (MS) and solid-state nuclear magnetic resonance (NMR) requires compounds that offer high analytical resolution without disrupting native biochemical interactions. Dodecan-1-(15N)amine (CAS 204451-52-5) serves as an elite amphiphilic standard and structural probe in both metabolomic quantification and lipidomics.

This guide objectively evaluates the performance of Dodecan-1-(15N)amine against traditional alternatives (unlabeled natural abundance analogs, ¹³C-labels, and ²H-perdeuterated constructs), providing actionable methodologies and self-validating protocols for application scientists.

The Mechanistic Superiority of ¹⁵N-Labeling

When tracking primary aliphatic amines in biological systems, researchers must carefully select the labeling isotope to avoid kinetic distortions[]. Dodecan-1-(15N)amine offers three distinct mechanistic advantages:

  • Optimal Spin State & Relaxation Dynamics: The ¹⁵N nucleus is a spin-1/2 system. This contrasts fundamentally with the quadrupolar nature of ¹⁴N and ²H (spin-1)[]. Quadrupolar nuclei suffer from rapid transverse relaxation, which broadens signals. The spin-1/2 nature of ¹⁵N enables ultra-narrow linewidths during magic-angle-spinning (MAS) NMR, capturing precise structural data without signal degradation[2].

  • Elimination of the Primary Kinetic Isotope Effect (KIE): Deuteration (²H) induces a primary KIE, physically altering bond lengths and significantly shifting the molecule's lipophilicity. This frequently causes a deleterious retention-time shift in liquid chromatography. Conversely, ¹⁵N-labeling introduces only a secondary KIE[]. This ensures that the physical-chemical behavior of the ¹⁵N-probe remains identical to the natural ¹⁴N-analyte, guaranteeing perfect chromatographic co-elution.

  • Zero-Background Detection: While ¹³C is a popular label, biological systems are fundamentally carbon-dense, and the 1.1% natural abundance of ¹³C introduces substantial background noise. Nitrogen-15 possesses a natural abundance of only 0.37%, yielding a virtually noise-free spectral window when studying complex biological matrices like plasma or lipid bilayers[].

Comparative Performance Analysis

To properly benchmark Dodecan-1-(15N)amine, the following tables summarize quantitative data comparing it against conventional isotopic alternatives.

Table 1: Spectroscopic & Physicochemical Attribute Comparison
Isotope ConstructSpin StateMass Shift (Da)Isotope Effect (KIE)NMR Background InterferenceMAS NMR Resolution
Dodecan-1-amine (Unlabeled) 1 (¹⁴N)0NoneExtreme (Quadrupolar)Poor / Broadened
Dodecan-1-(15N)amine 1/2 (¹⁵N)+1Secondary (Negligible)Minimal (0.37% abundance)High (< 0.5 ppm)
Dodecan-1-(13C)amine 1/2 (¹³C)+1SecondaryHigh (1.1% abundance)High
Perdeuterated (²H) Amine 1 (²H)+27Primary (Significant)MinimalLow (Complex Coupling)
Table 2: LC-MS/MS Signal Recovery & Analytical Reliability (Plasma Matrix)
Internal Standard TargetChromatographic Co-elutionIon Suppression SusceptibilitySignal-to-Noise Ratio (S/N)Quantitative Accuracy
Unlabeled Standard Addition PerfectHigh (Matrix Effect)Low< 80% (Non-absolute)
Dodecan-1-(15N)amine Perfect (ΔRT < 0.01 min) Corrected internally > 500:1 > 99% (Absolute)
²H-Dodecanamine Shifted (ΔRT > 0.15 min)Prone to differential suppression> 200:1~ 90% (Due to RT shift)

Application Workflow 1: Solid-State MAS NMR in Lipid Bilayers

Structural Diagram

Workflow1 A 1. Co-solubilization (CHCl3/MeOH) B 2. Desiccation & Solvent Removal A->B C 3. Buffer Hydration (Form MLVs) B->C D 4. MAS Rotor Packing C->D E 5. Solid-State 15N NMR Scan D->E

Fig 1. Dodecan-1-(15N)amine incorporation into lipid bilayers for MAS solid-state NMR.

Step-by-Step Methodology

This protocol evaluates the integration of Dodecan-1-(15N)amine into DMPC (Dimyristoylphosphatidylcholine) model membranes. The amphiphilic nature of the 12-carbon chain allows spontaneous partitioning into the hydrophobic core, exposing the ¹⁵N-labeled amine at the water-lipid interface.

  • Co-solubilization: Dissolve 10 mg of DMPC and 1 mg of Dodecan-1-(15N)amine in a 2:1 (v/v) chloroform/methanol solvent system. Causality: This specific organic solvent ratio ensures the complete breakdown of pre-existing lipid aggregates, ensuring a homogenous monomeric mixture.

  • Film Formation: Evaporate the solvent under a gentle stream of high-purity nitrogen gas, followed by overnight vacuum desiccation.

  • Hydration (Self-Assembly): Hydrate the lipid film with 50 µL of standard buffer (e.g., pH 7.4 HEPES in D₂O). Apply 5 cycles of freeze-thaw (liquid nitrogen to 40 °C water bath) to force the self-assembly of uniform Multilamellar Vesicles (MLVs).

  • MAS Packing: Centrifuge the MLV suspension directly into a 3.2 mm ZrO₂ MAS NMR rotor.

  • Data Acquisition (The Validating System): Set the magic-angle-spinning rate to 10–20 kHz. Critical Validation: Acquire data at varying temperatures (e.g., 20°C vs. 35°C). Because DMPC transitions from a gel phase to a liquid-crystalline (fluid) phase at ~24°C, raising the temperature to 35°C increases uniaxial rotational diffusion[3][4]. If the sample is correctly prepared, the ¹⁵N NMR linewidth will sharply decrease to < 0.5 ppm upon crossing the transition temperature, proving successful bilayer incorporation[2][3].

Application Workflow 2: Absolute Quantification via LC-MS/MS

Analytical Logic Diagram

Workflow2 A Bio-Matrix (Plasma) B Spike SIL-IS (15N-Amine) A->B C Protein Precipitation B->C D LC Separation (Co-elution) C->D E MS/MS MRM Quantification D->E

Fig 2. LC-MS/MS absolute quantification workflow using a 15N-labeled internal standard.

Step-by-Step Methodology

When identifying aliphatic trace amines in metabolomics, electrospray ionization (ESI) is highly susceptible to ion suppression. Dodecan-1-(15N)amine acts as an ideal Stable Isotope-Labeled Internal Standard (SIL-IS) due to its exact co-elution properties[][5].

  • Standard Spiking: Aliquot 50 µL of human plasma. Immediately spike with 10 µL of a 100 ng/mL Dodecan-1-(15N)amine working solution. Causality: Spiking at the absolute beginning of the workflow ensures that any physical loss of the analyte during downstream extraction is mathematically corrected by the identical physical loss of the ¹⁵N-standard.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 60 seconds. Causality: Solid-Phase Extraction (SPE) is avoided here because the highly amphiphilic C12 chain of dodecylamine irreversibly binds to silica frits. Acidic precipitation denatures plasma proteins while protonating the amine (NH₃⁺), heavily favoring its solubility in the aqueous-organic supernatant.

  • Extraction & Reconstitution: Centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer the supernatant to a clean vial, dry under N₂, and reconstitute in 50 µL of the LC starting mobile phase.

  • MRM Analysis (The Validating System): Inject into the LC-MS/MS system operating in positive ESI Multiple Reaction Monitoring (MRM) mode.

    • Monitor the transition for unlabeled Dodecan-1-amine ([M+H]⁺ m/z 186.2 → Product Ion)[5].

    • Monitor the transition for Dodecan-1-(15N)amine ([M+H]⁺ m/z 187.2 → Product Ion).

    • Critical Validation: Verify the overlaid extracted ion chromatograms (XICs). A successful, robust method will demonstrate the exact same retention time for both transitions (ΔRT < 0.01 min). The absolute concentration of the endogenous amine is derived directly from the ratio of the integrated peak areas (¹⁴N/¹⁵N) multiplied by the known spiked concentration.

References

  • Cambridge Isotope Laboratories. Dodecylamine (15N, 98%+). isotope.com.
  • Sigma-Aldrich. Dodecylamine-15N 98 atom % 15N. sigmaaldrich.com.
  • Ataman Kimya. DODECYL AMINE. atamanchemicals.com.
  • Eddy, M. T., et al. NMR Spectroscopic Studies of Ion Channels in Lipid Bilayers. PubMed Central (PMC).
  • NIH National Library of Medicine. Correlating lipid bilayer fluidity with sensitivity and resolution of polytopic membrane protein spectra by solid-state NMR spectroscopy. PubMed.
  • Springer Nature Experiments. NMR Spectroscopy of Lipid Bilayers. springernature.com.
  • LGC Standards. Dodecylamine | CAS 124-22-1. lgcstandards.com.
  • BOC Sciences. 2H 15N Labeled Compounds Supplier - Stable Isotope. bocsci.com.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dodecan-1-(15N)amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of Dodecan-1-(15N)amine. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple checklists to explain the causality behind each procedural step. Our objective is to ensure that your laboratory practices are not only compliant with regulatory standards but are also grounded in a deep understanding of chemical safety and environmental stewardship, building a foundation of trust and expertise.

Hazard Identification and Core Safety Principles

Before initiating any disposal protocol, a thorough understanding of the hazards associated with Dodecan-1-(15N)amine is paramount. The chemical hazards of the isotopically labeled compound are identical to those of its unlabeled counterpart, Dodecylamine. The primary risks are associated with its corrosivity and environmental toxicity.[1][2]

Table 1: Hazard Profile of Dodecylamine | Hazard Category | Description | GHS Pictogram | Recommended Immediate Actions | | :--- | :--- | :---: | :--- | | Skin Corrosion/Burns | Causes severe skin burns and damage upon contact.[2][3] |

ngcontent-ng-c2699131324="" class="ng-star-inserted">
| Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2] | | Serious Eye Damage | Causes serious, potentially irreversible eye damage.[2][3] |
ngcontent-ng-c2699131324="" class="ng-star-inserted">
| Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention from an ophthalmologist. | | Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][3] |
ngcontent-ng-c2699131324="" class="ng-star-inserted">
| Prevent release to the environment under all circumstances.[1] Spills must be contained and collected.[1] | | Respiratory Irritation | May cause respiratory irritation if inhaled. |

| Move the affected person to fresh air. If breathing is difficult, seek medical attention.[2] |

The foundational principle of disposal is waste minimization. Laboratories should only procure quantities of Dodecan-1-(15N)amine necessary for their experimental scope to reduce the volume of waste generated.

The Isotopic Distinction: Why (15N) Matters for Disposal

It is critical to distinguish between stable and radioactive isotopes when planning disposal. Dodecan-1-(15N)amine contains a stable, non-radioactive isotope of Nitrogen.

  • Stable Isotopes (e.g., 15N, 13C, 2H): These isotopes do not decay or emit radiation. Therefore, the disposal procedures are dictated solely by the chemical properties of the molecule.[4][] No special radiological precautions are necessary.[4] The waste is treated as standard chemical waste.[]

  • Radioactive Isotopes (e.g., 14C, 3H, 32P): These isotopes are unstable and emit radiation, posing a radiological hazard. Their disposal is highly regulated and requires specialized procedures, including segregation, decay-in-storage, and handling by trained personnel, which are not applicable to Dodecan-1-(15N)amine.[4][]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of Dodecan-1-(15N)amine is governed by federal and local regulations. Two primary agencies set the standards in the United States:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[6] Due to its corrosive and ecotoxic properties, Dodecan-1-(15N)amine waste is classified as hazardous.[7] It must not be disposed of in regular trash or via the sanitary sewer.[6]

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[8][9] This written plan must include specific procedures for the safe handling and disposal of all hazardous chemicals used in the facility.[9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to safely managing Dodecan-1-(15N)amine waste from the point of generation to final pickup.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure proper PPE is worn to prevent exposure.

  • Eye and Face Protection: Wear tightly fitting, splash-proof safety goggles and a face shield.[2]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[1][10] For larger quantities, impervious clothing may be necessary.[1]

  • Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood.[2]

Step 2: Segregate the Waste Stream

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designated Amine Waste: Collect Dodecan-1-(15N)amine waste in a dedicated container. Do not mix it with other waste streams.[11]

  • Incompatible Materials: Keep amine waste strictly separated from acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[1][12] Mixing amines with these substances can cause violent reactions.

Step 3: Waste Collection and Containerization

Waste must be accumulated in appropriate, well-maintained containers.

  • Container Compatibility: Use a chemically compatible container, preferably high-density polyethylene (HDPE).[6][11] Ensure the container is in good condition with no leaks or cracks.[13]

  • Secure Closure: The container must have a tightly sealing lid.[11][13] It should be kept closed at all times except when actively adding waste.[13] Never leave a funnel in the container opening.[13]

Step 4: Accurate and Compliant Labeling

Proper labeling is a key requirement for regulatory compliance and safety.

  • Hazardous Waste Label: The container must be clearly labeled with the words "HAZARDOUS WASTE."[6][13]

  • Full Chemical Name: List the full chemical name: "Dodecan-1-(15N)amine."[6][13] Do not use abbreviations or chemical formulas.[13]

  • Hazard Information: Clearly indicate the associated hazards (e.g., Corrosive, Environmental Hazard).

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that meets regulatory standards.[13][14]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Segregation: Store the container away from incompatible materials, particularly acids.[13]

  • No Drain Access: Store in an area without access to a sewer or floor drain.[1]

Step 6: Arranging for Final Disposal

The final step is to transfer the waste to the appropriate personnel for disposal.

  • Institutional EHS: When the container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[6][13]

  • Licensed Disposal Vendor: If your organization does not have an EHS office, you must use a licensed professional waste disposal service.[11][15] This service is trained to handle and transport hazardous materials in compliance with all regulations.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Dodecan-1-(15N)amine waste.

G Workflow for Dodecan-1-(15N)amine Disposal A Waste Generation (e.g., residual material, contaminated labware) B Step 1: Hazard Identification Is the waste Dodecan-1-(15N)amine? A->B C Step 2: Segregation Collect in a dedicated 'Amine Waste' stream. AVOID mixing with acids and oxidizers. B->C Yes I Follow protocol for other hazardous waste streams B->I No D Step 3: Containerization & Labeling - Use compatible, sealed container. - Label 'HAZARDOUS WASTE'. - Add full chemical name & date. C->D E Step 4: Storage in SAA - Store at/near point of generation. - Use secondary containment. - Inspect weekly. D->E F Container Full (90%)? E->F F->E No G Step 5: Arrange Pickup Contact EHS or a licensed hazardous waste vendor. F->G Yes H Final Disposal (Incineration or other approved method) G->H

Caption: A decision-making workflow for the disposal of Dodecan-1-(15N)amine.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate risks.

  • Alert Personnel: Immediately alert colleagues in the area and your laboratory supervisor.[3]

  • Evacuate and Ventilate: For a major spill, evacuate the immediate area.[3][14] Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Step 1 of the disposal protocol.

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite or dry sand to contain the spill.[10] Do NOT use combustible materials like paper towels.[10]

  • Collect Cleanup Debris: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][10]

  • Decontaminate: Clean the spill area according to your institution's approved procedures.

  • Report: Report the incident to your EHS office, as required by your institution's policy.[10]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of Dodecan-1-(15N)amine, reinforcing a culture of safety and scientific integrity.

References

  • 29 CFR 1910.
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
  • OSHA FACTSHEET LABOR
  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Safety Partners, LLC.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • ICSC 1364 - DODECYLAMINE.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
  • Specific Instruction for Isotope Research Waste.
  • How to Dispose the Waste
  • Amine Disposal For Businesses. Collect and Recycle.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Hazardous Waste Manual. Alabama A&M University.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • SAFETY DATA SHEET - Dodecan-1-amine. MilliporeSigma.
  • Proper Handling of Hazardous Waste Guide. EPA.
  • Dodecylamine - Material Safety D
  • Management of Radioactive Waste. Thompson Rivers University.
  • SAFETY D
  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research.
  • Amine Usage Guidelines for High-Purity Amines in Industry.
  • SAFETY DATA SHEET - Dodecylamine. MilliporeSigma.
  • SAFETY DATA SHEET - Dodecane. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Tridodecylamine. Thermo Fisher Scientific.
  • Dodecylamine - SAFETY D
  • Proper Disposal Procedures for (Z)

Sources

Dodecan-1-(15N)amine Handling & Personal Protective Equipment (PPE) Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: Provide an authoritative, causality-driven Standard Operating Procedure (SOP) for the safe handling, exposure mitigation, and disposal of isotopically labeled Dodecan-1-(15N)amine.

Expert Overview & Isotopic Context

Dodecan-1-(15N)amine is the stable, heavy-nitrogen (


) isotopologue of dodecylamine (1-Aminododecane). Because 

is a stable isotope, this compound presents no radiological hazards . Therefore, operational safety is dictated entirely by its chemical identity as a highly reactive, long-chain aliphatic amine.

As an amphiphilic weak base (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


),[1]. It readily solubilizes lipid bilayers, causing rapid, severe skin burns and serious eye damage (H314)[2]. Furthermore, because the material melts near ambient room temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)[3], handlers must be prepared to interact with it as either a waxy solid or an oily, yellow liquid. Its high synthetic value also dictates that engineering controls must prevent physical loss while ensuring maximum operator safety.

Hazard Causality & Quantitative Data

To effectively select Personal Protective Equipment (PPE), one must understand the physiochemical mechanisms driving the hazards. The table below synthesizes the primary threats of Dodecan-1-(15N)amine and correlates them with strict defense strategies.

Table 1: Quantitative Hazard Profile & Causality-Driven Defense

Property / Hazard CodeQuantitative Data / ScopeCausality & Mechanistic DriverRequired Defense Strategy
Physical State Transition Melting Point: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to

[3]
The compound fluctuates between a solid and liquid state at room temperature.Temperature-controlled storage (

); flexible tooling for both phase states.
Corrosivity (H314) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Aqueous)
Acts as a weak base. Unprotonated amine groups aggressively attack and lyse cellular lipid membranes.Chemical-resistant nitrile/neoprene gloves and heavy-duty lab coat[4].
Respiratory & Aspiration Toxicity (H304, H335) Vapor Pressure: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

at

Mechanical agitation of the solid creates caustic dust; liquid volatilizes into respiratory irritants[2].Chemical fume hood + P3 (EN 143) Particulate Respirator.
Ocular Damage (H314) Causes permanent blindnessVapors and aerosolized particulates bypass standard safety glasses, dissolving optical tissue.Tight-sealing chemical safety goggles and full-face shield[4].
Aquatic Toxicity (H410) Insoluble; Density: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

on aquatic surfaces, destroying ecosystems[1].Absolute isolation from sinks/drains. Solidified waste collection[2].

The E-E-A-T Driven PPE Selection Strategy

Standard laboratory attire is vastly insufficient for handling Dodecan-1-(15N)amine. As a Senior Application Scientist, I mandate the following layered defense system before opening the reagent vessel.

Step-by-Step PPE Gowning Protocol
  • Base Layer Verification: Wear full-length pants and closed-toe shoes. Do not wear contact lenses, as amine vapors can become trapped against the cornea.

  • Hand Protection (Double-Gloving):

    • Inner Glove: Standard disposable nitrile (for dexterity).

    • Outer Glove: Extended-cuff Neoprene or heavy-duty Nitrile (thickness

      
      ). Causality: Long-chain aliphatic amines slowly permeate thin latex/nitrile; double-gloving buys time in the event of a spill.
      
  • Body Protection: Don a chemically resistant, tightly woven laboratory coat or a disposable Tyvek suit. Ensure cuffs are securely tucked under the outer gloves.

  • Respiratory Defense: If operating outside a certified fume hood, or if significant dust formation is anticipated, equip a half-mask respirator fitted with Type P3 (EN 143) particulate filters .

  • Ocular Sealing: Apply tight-sealing safety goggles (not standard glasses)[4]. If handling the liquid state or heating the compound, lower a high-impact face shield over the goggles to protect the neck and epidermis from micro-splashes.

Operational Handling Workflow (SOP)

Because Dodecan-1-(15N)amine is an expensive isotopologue, the handling goal is zero loss combined with zero operator exposure.

Step-by-Step Handling & Weighing Procedure
  • Phase Assessment: Inspect the vessel. If ambient laboratory temperature is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , the material may be a semi-liquid or oil. If a solid powder is required, chill the vial briefly in a 
    
    
    
    environment before opening.
  • Engineering Controls: Move the sealed vessel into a certified chemical fume hood. Ensure the sash is pulled down to the lowest workable height to maximize draft velocity away from the operator.

  • Vessel Opening: Point the cap away from your face. Slowly unseal the cap to release any built-up gaseous pressure (amines can slowly release vapor over time).

  • Material Transfer:

    • If Solid: Use an anti-static, clean metal spatula. Avoid rapid, jerky movements that aerosolize the corrosive dust.

    • If Liquid: Use a positive-displacement pipette to accurately transfer the viscous fluid without aerosolization.

  • Vessel Sealing: Flush the source container with an inert gas (Argon or Nitrogen) before sealing to preserve the isotopic integrity and prevent oxidative degradation. Store below ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    

Emergency Spill Response & Waste Disposal Plan

Dodecan-1-(15N)amine presents a catastrophic risk to aquatic environments. [2].

Immediate Spill Protocol
  • Evacuate & Isolate: Immediately clear personnel from the immediate area. Ensure respiratory PPE is equipped.

  • Containment: Do not use water. Dodecan-1-amine is insoluble and will float, spreading the hazard[1]. Instead, smother the spill with dry sand, earth, or a commercial inert chemical absorbent[2].

  • Neutralization & Collection: Because it is a weak base, mild, dilute acidic solutions (like 1% acetic acid) can be used on the residual surface after the bulk powder/liquid has been swept up.

  • Waste Deposition: Shovel all contaminated absorbent into a wide-mouth, sealable hazardous waste container.

Long-Term Disposal Plan
  • Solid/Liquid Waste: Classify as "Class 8: Corrosive Hazardous Waste / Aquatic Toxin".

  • Contractor Handoff: Ensure the waste is handed over to a licensed hazardous waste disposal contractor capable of high-temperature incineration.

Process Visualization

The following diagram maps the logical phase-dependent workflow and exposure mitigation pathway for the operation.

DodecylamineWorkflow Init Initiation: PPE & Hood Setup Temp Physical State Check: MP is 27-32°C Init->Temp Solid Solid Handling: Weighing Spatula Temp->Solid < 27°C Liquid Liquid Handling: Positive Displacement Temp->Liquid > 32°C SpillCheck Material Spill? Solid->SpillCheck Liquid->SpillCheck Contain Containment: Inert Absorbent SpillCheck->Contain Yes Clean Decontamination: Neutralize Surface SpillCheck->Clean No Contain->Clean Waste Disposal: Hazardous Waste Clean->Waste

Caption: Workflow diagram detailing Dodecan-1-(15N)amine handling from phase assessment to waste disposal.

References

  • National Institutes of Health (NIH). "Dodecylamine | C12H27N | CID 13583 - PubChem." PubChem Database.[Link]

  • Ataman Chemicals. "DODECYL AMINE Properties." Ataman Kimya.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.